molecular formula C57H68N9O19P B12381327 5-FAM-GpYLPQTV-NH2

5-FAM-GpYLPQTV-NH2

Cat. No.: B12381327
M. Wt: 1214.2 g/mol
InChI Key: NCHYUBBWFHDOTJ-LOWQJOHXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-FAM-GpYLPQTV-NH2 is a useful research compound. Its molecular formula is C57H68N9O19P and its molecular weight is 1214.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C57H68N9O19P

Molecular Weight

1214.2 g/mol

IUPAC Name

[4-[(2S)-3-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C57H68N9O19P/c1-27(2)21-41(55(78)66-20-6-7-42(66)53(76)62-39(18-19-45(58)70)51(74)65-48(29(5)67)54(77)64-47(28(3)4)49(59)72)63-52(75)40(22-30-8-13-34(14-9-30)85-86(80,81)82)61-46(71)26-60-50(73)31-10-15-36-35(23-31)56(79)84-57(36)37-16-11-32(68)24-43(37)83-44-25-33(69)12-17-38(44)57/h8-17,23-25,27-29,39-42,47-48,67-69H,6-7,18-22,26H2,1-5H3,(H2,58,70)(H2,59,72)(H,60,73)(H,61,71)(H,62,76)(H,63,75)(H,64,77)(H,65,74)(H2,80,81,82)/t29-,39+,40+,41+,42+,47+,48+/m1/s1

InChI Key

NCHYUBBWFHDOTJ-LOWQJOHXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Origin of Product

United States

Foundational & Exploratory

5-FAM-GpYLPQTV-NH2: A Technical Guide to a Key STAT3 Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-FAM-GpYLPQTV-NH2, a crucial tool in the study of Signal Transducer and Activator of Transcription 3 (STAT3). This compound is a fluorescently labeled synthetic peptide designed to mimic a key binding motif for the STAT3 protein. Its high affinity and fluorescent properties make it an invaluable probe for investigating the STAT3 signaling pathway and for the discovery of novel STAT3 inhibitors. This document details the molecule's core properties, its mechanism of action, quantitative binding data, and a detailed protocol for its application in fluorescence polarization assays.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, differentiation, and apoptosis. Aberrant STAT3 activity is implicated in a wide range of diseases, most notably in cancer, where it promotes tumor progression, metastasis, and chemoresistance. Consequently, STAT3 has emerged as a significant target for therapeutic intervention.

This compound is a chemically synthesized peptide composed of the amino acid sequence Gly-pTyr-Leu-Pro-Gln-Thr-Val, with a 5-Carboxyfluorescein (5-FAM) fluorescent dye attached to the N-terminus and an amide group at the C-terminus. The core peptide sequence is derived from the gp130 subunit of the Interleukin-6 (IL-6) receptor, which is a natural binding partner of the STAT3 protein. The presence of a phosphotyrosine (pY) residue is critical for its high-affinity interaction with the SH2 domain of STAT3.

Mechanism of Action

The primary function of this compound is to act as a high-affinity ligand for the SH2 domain of STAT3. In the canonical STAT3 signaling pathway, the phosphorylation of specific tyrosine residues on cytokine and growth factor receptors creates docking sites for the SH2 domains of latent STAT3 monomers in the cytoplasm. This interaction leads to the phosphorylation, dimerization, and subsequent translocation of STAT3 into the nucleus, where it regulates gene expression.

This compound competitively binds to the same phosphotyrosine-binding pocket on the STAT3 SH2 domain. This binding event physically obstructs the dimerization of STAT3 monomers, a critical step for its activation. By preventing dimerization, this compound effectively inhibits the downstream signaling cascade. The covalent attachment of the 5-FAM fluorophore allows for the sensitive detection of this binding event, making it an ideal probe for in vitro binding assays.

Below is a diagram illustrating the inhibitory action of this compound on the STAT3 signaling pathway.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Probe This compound Probe->STAT3_mono Binds to SH2 domain Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor Binds FP_Assay_Workflow start Start prep Prepare Reagents (STAT3, Probe, Compounds) start->prep plate Dispense Reagents into Plate (Buffer, Compounds, STAT3) prep->plate incubate1 Incubate (30-60 min) (Compound-STAT3 Binding) plate->incubate1 add_probe Add this compound Probe incubate1->add_probe incubate2 Incubate (30-60 min) (Equilibrium) add_probe->incubate2 measure Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) incubate2->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end_node End analyze->end_node

An In-depth Technical Guide to 5-FAM-GpYLPQTV-NH2: Structure, Synthesis, and Application in STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, a critical tool in the study of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This document details its chemical structure, general synthesis principles, and its primary application as a probe in fluorescence polarization assays to investigate STAT3 dimerization and inhibition.

Core Concepts: Structure and Physicochemical Properties

This compound is a synthetic peptide composed of an eight-amino-acid sequence (Gly-pTyr-Leu-Pro-Gln-Thr-Val) with a C-terminal amide and an N-terminal 5-carboxyfluorescein (5-FAM) fluorescent label. The "pY" denotes a phosphorylated tyrosine residue, which is crucial for its biological activity.

The peptide sequence, GpYLPQTV-NH2, is derived from the gp130 subunit of the interleukin-6 (IL-6) receptor and serves as a high-affinity ligand for the SH2 domain of STAT3.[1][2][3] The 5-FAM fluorophore allows for the detection and quantification of binding events.

A two-dimensional representation of the chemical structure of this compound is provided below:

this compound Chemical Structure

Caption: Chemical structure of this compound.

Quantitative data and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 769166-98-5[4][5]
Molecular Formula C57H68N9O19P[4][5]
Molecular Weight 1214.17 g/mol [4][5]
Solubility Soluble in DMSO[4]
Storage Store at -20°C to -80°C[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by fluorescent labeling. While a specific, detailed protocol for this exact molecule is not publicly available, a general workflow can be outlined based on established methods for phosphopeptide and fluorescently labeled peptide synthesis.

General Experimental Protocol for Synthesis

I. Solid-Phase Peptide Synthesis (SPPS) of GpYLPQTV-NH2:

  • Resin Selection: A Rink amide resin is typically used to generate the C-terminal amide.

  • Amino Acid Coupling: The peptide is assembled on the solid support in a stepwise manner from the C-terminus to the N-terminus. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed.

    • The amino acids are activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in a suitable solvent like DMF or NMP.

    • The Fmoc protecting group is removed with a solution of piperidine in DMF to deprotect the N-terminus for the next coupling cycle.

  • Incorporation of Phosphotyrosine: A protected phosphotyrosine residue, such as Fmoc-Tyr(PO(OBzl)OH)-OH, is incorporated at the desired position in the sequence. The benzyl protecting group on the phosphate is later removed during the final cleavage step.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

II. N-terminal Labeling with 5-FAM:

  • On-Resin Labeling (Preferred):

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin-bound peptide is reacted with 5-carboxyfluorescein that has been pre-activated with a coupling reagent (e.g., HBTU/DIPEA).

    • This is followed by the standard cleavage, deprotection, and purification steps as described above.

  • Solution-Phase Labeling:

    • The purified GpYLPQTV-NH2 peptide is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH ~8.5).

    • A reactive ester of 5-FAM (e.g., 5-FAM N-hydroxysuccinimide ester) is added to the peptide solution and allowed to react.

    • The labeled peptide is then purified by RP-HPLC.

Below is a generalized workflow for the synthesis of this compound.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_labeling Labeling and Purification start Rink Amide Resin coupling Stepwise Fmoc Amino Acid Coupling start->coupling ptyr Incorporate Protected pTyr coupling->ptyr end_spps Protected Peptide on Resin ptyr->end_spps labeling N-terminal 5-FAM Labeling end_spps->labeling cleavage TFA Cleavage & Deprotection labeling->cleavage purification RP-HPLC Purification cleavage->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Role in STAT3 Signaling and Inhibition

STAT3 is a transcription factor that plays a pivotal role in various cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, particularly cancer. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of two STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine of the other. The STAT3 dimer then translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes.

This compound acts as a competitive inhibitor of STAT3 dimerization. The GpYLPQTV-NH2 peptide mimics the phosphotyrosine-containing docking site, binding with high affinity to the STAT3 SH2 domain.[1][2][3] This prevents the formation of STAT3 homodimers, thereby inhibiting its downstream signaling.

The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of inhibition by GpYLPQTV-NH2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3_mono STAT3 Monomer jak->stat3_mono Phosphorylation (Tyr705) stat3_p pSTAT3 stat3_mono->stat3_p dimer STAT3 Dimer stat3_p->dimer Dimerization (SH2-pTyr) dna DNA dimer->dna Nuclear Translocation probe This compound inhibition probe->inhibition inhibition->dimer Inhibition transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor

Caption: STAT3 signaling pathway and inhibition by this compound.

Application in Fluorescence Polarization Assays

The primary application of this compound is in fluorescence polarization (FP) assays. FP is a powerful technique used to study molecular interactions in solution. It is based on the principle that a fluorescent molecule, when excited with polarized light, will emit partially polarized light. The degree of polarization is inversely proportional to the rotational speed of the molecule. Smaller molecules rotate faster, leading to lower polarization, while larger molecules rotate slower, resulting in higher polarization.

In the context of STAT3, an FP assay can be used to screen for and characterize inhibitors of STAT3 dimerization.

Experimental Protocol for a Competitive FP Assay
  • Assay Components:

    • This compound (the fluorescent probe)

    • Recombinant STAT3 protein

    • Test compounds (potential inhibitors)

    • Assay buffer

  • Procedure:

    • A fixed concentration of this compound and STAT3 protein are incubated together to form a complex. This results in a high fluorescence polarization signal due to the large size of the complex.

    • Increasing concentrations of a test compound are added to the mixture.

    • If the test compound binds to the STAT3 SH2 domain, it will displace the this compound probe.

    • The displaced, smaller probe will rotate more rapidly, leading to a decrease in the fluorescence polarization signal.

    • The decrease in polarization is proportional to the binding affinity of the test compound.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent probe) can be calculated from this curve.

The following diagram illustrates the workflow of a competitive fluorescence polarization assay.

G cluster_high_pol High Polarization cluster_low_pol Low Polarization probe This compound (Probe) complex Probe-STAT3 Complex (Slow Rotation) probe->complex stat3 STAT3 Protein stat3->complex measurement Measure Fluorescence Polarization complex->measurement High Signal inhibitor Inhibitor inhibitor_complex Inhibitor-STAT3 Complex inhibitor->inhibitor_complex free_probe Free Probe (Fast Rotation) inhibitor_complex->free_probe free_probe->measurement Low Signal stat3_low STAT3 Protein stat3_low->inhibitor_complex

Caption: Workflow of a competitive fluorescence polarization assay.

This in-depth guide provides a solid foundation for understanding the structure, synthesis, and application of this compound. Its role as a specific, high-affinity probe for the STAT3 SH2 domain makes it an invaluable tool for researchers in the field of signal transduction and drug discovery.

References

The Fluorescent Probe 5-FAM-GpYLPQTV-NH2: A Technical Guide to its Mechanism of Action in Targeting STAT3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 5-FAM-GpYLPQTV-NH2, a key fluorescently labeled peptide probe utilized in the study of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and inflammation research, providing a comprehensive overview of its application, underlying principles, and relevant experimental protocols.

Core Mechanism of Action: A Competitive Binder of the STAT3-SH2 Domain

This compound is a synthetic peptide whose sequence, GpYLPQTV, is derived from the gp130 subunit of the Interleukin-6 (IL-6) receptor.[1] The critical feature of this peptide is the phosphorylated tyrosine (pY) residue, which enables it to function as a high-affinity ligand for the Src Homology 2 (SH2) domain of STAT3.[1]

The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. In the context of STAT3 signaling, the reciprocal binding of the SH2 domain of one STAT3 monomer to a phosphorylated tyrosine residue on another STAT3 monomer is a crucial step for its dimerization, subsequent nuclear translocation, and DNA binding, leading to the transcription of target genes.

This compound acts as a competitive inhibitor of this process. By mimicking the natural binding partner of the STAT3-SH2 domain, it occupies the binding pocket, thereby preventing the formation of STAT3 dimers. The peptide is labeled with 5-carboxyfluorescein (5-FAM), a fluorescent dye, which allows for the monitoring of its binding to STAT3 in various assay formats, most notably in fluorescence polarization assays.[1]

Quantitative Data Summary

The binding affinity of this compound and its derivatives to STAT3 has been characterized in numerous studies. The key quantitative parameter is the dissociation constant (Kd), which reflects the concentration of the ligand at which half of the protein binding sites are occupied. A lower Kd value indicates a higher binding affinity.

CompoundTargetMethodReported ValueReference
Fluorescein-labeled GpYLPQTV-NH2Unphosphorylated STAT3Fluorescence PolarizationKd = 150 nM[1]
Ac-GpYLPQTV-NH2STAT3Not SpecifiedIC50 = 0.33 µM

Experimental Protocols

The primary application of this compound is in high-throughput screening (HTS) assays to identify small molecule inhibitors of STAT3 dimerization. The most common experimental setup is a competitive fluorescence polarization (FP) assay.

Principle of Fluorescence Polarization Assay

Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. When a small fluorescent molecule like this compound is unbound and tumbles rapidly in solution, the emitted light is largely depolarized. However, when it binds to a much larger molecule like STAT3, its rotation slows down considerably, resulting in a higher degree of polarization of the emitted light.

In a competitive FP assay, potential inhibitors are introduced to a solution containing pre-formed STAT3 and this compound complexes. If the test compound binds to the STAT3-SH2 domain, it will displace the fluorescent peptide, causing it to tumble freely again and leading to a decrease in the fluorescence polarization signal.

Detailed Protocol for a Competitive Fluorescence Polarization Assay

This protocol is a generalized procedure based on methodologies described in the literature.[1]

Materials:

  • Recombinant human STAT3 protein

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of STAT3 in the assay buffer. A final concentration in the low nanomolar range (e.g., 100-200 nM) is typical.

    • Prepare a working solution of this compound in the assay buffer. A final concentration of around 10-20 nM is commonly used.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • To each well of the 384-well plate, add a small volume of the test compound solution.

    • Add the STAT3 working solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for potential inhibitor binding.

    • Add the this compound working solution to each well to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor that causes a 50% decrease in the polarization signal, can be determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of STAT3 Activation and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R/gp130) JAK JAK Cytokine_Receptor->JAK Activates STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylates (pY) pSTAT3_mono pSTAT3 Monomer STAT3_mono->pSTAT3_mono STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization (SH2-pY binding) pSTAT3_mono->STAT3_dimer STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Probe This compound Probe->pSTAT3_mono Competitively Binds SH2 Domain DNA DNA STAT3_dimer_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Competitive Fluorescence Polarization Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis Reagents Prepare Reagents: - STAT3 Protein - this compound - Test Compounds Add_Inhibitor Add Test Compounds to 384-well Plate Reagents->Add_Inhibitor Add_STAT3 Add STAT3 Protein Add_Inhibitor->Add_STAT3 Incubate1 Incubate Add_STAT3->Incubate1 Add_Probe Add this compound Incubate1->Add_Probe Incubate2 Incubate to Equilibrium Add_Probe->Incubate2 Read_FP Read Fluorescence Polarization Incubate2->Read_FP Analyze Analyze Data (IC50 determination) Read_FP->Analyze

Caption: Workflow for a competitive fluorescence polarization assay.

Logical Relationship of the FP Assay Principle

FP_Principle cluster_unbound Unbound State cluster_bound Bound State Probe_Free Free this compound (Fast Tumbling) Low_FP Low Fluorescence Polarization Probe_Free->Low_FP Complex STAT3 :: this compound Complex (Slow Tumbling) Probe_Free->Complex Binds Complex->Probe_Free Displacement by Inhibitor High_FP High Fluorescence Polarization Complex->High_FP STAT3 STAT3 STAT3->Complex Inhibitor STAT3 Inhibitor Inhibitor->STAT3 Competes for Binding Site

Caption: Principle of competitive fluorescence polarization assay.

References

An In-depth Technical Guide on 5-FAM-GpYLPQTV-NH2 as a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, and its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target. Peptide-based inhibitors that target the STAT3 SH2 domain have emerged as valuable tools for research and potential drug leads. This technical guide focuses on 5-FAM-GpYLPQTV-NH2, a fluorescently-labeled peptide derived from the gp130 receptor, and its role as an inhibitor of STAT3. We will delve into its mechanism of action, present quantitative binding data for its parent peptide, and provide detailed experimental protocols for its characterization.

Introduction to STAT3 Signaling

STAT3 is a latent cytoplasmic transcription factor that mediates cellular responses to a variety of cytokines and growth factors.[1][2] In its inactive state, STAT3 resides in the cytoplasm. Upon binding of a ligand (e.g., a cytokine like IL-6) to its cell surface receptor, associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[2][3] These phosphotyrosine sites serve as docking stations for the STAT3 SH2 domain.[2][4] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).

This phosphorylation event triggers the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[3][5] The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[1][4] These genes are involved in critical cellular processes, including proliferation, survival, angiogenesis, and immune evasion, which are often dysregulated in cancer.[2]

Mechanism of Action: Targeting the STAT3 SH2 Domain

The peptide this compound is designed to act as a competitive inhibitor by targeting the SH2 domain of STAT3. The core sequence, GpYLPQTV-NH2, mimics the phosphotyrosine-containing motif of the gp130 receptor, a natural binding partner of STAT3.[5]

By binding with high affinity to the SH2 domain's phosphotyrosine-binding pocket, the peptide occupies the same site that STAT3 monomers use to dimerize. This competitive binding prevents the formation of active STAT3-STAT3 dimers, thereby inhibiting its subsequent nuclear translocation and transcriptional activity. The 5-FAM (5-Carboxyfluorescein) moiety provides a fluorescent tag for quantitative biophysical assays, such as Fluorescence Polarization, without significantly disrupting the peptide's binding capabilities.

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of the peptide.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT3_mono Latent STAT3 Monomer Receptor->STAT3_mono 5. Phosphorylation (Tyr705) JAK->Receptor 3. Phosphorylation STAT3_mono->Receptor 4. Recruitment (via SH2 Domain) STAT3_p pY-STAT3 STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer 6. Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 7. Nuclear Translocation Inhibitor This compound Inhibitor->STAT3_p Inhibition Inhibitor->STAT3_dimer Prevents Dimerization DNA DNA STAT3_dimer_nuc->DNA 8. DNA Binding Gene Target Gene Transcription DNA->Gene 9. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT3 signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

While this compound is primarily used as a fluorescent probe, its unlabeled counterpart, GpYLPQTV-NH2, is a well-characterized high-affinity binder and inhibitor of STAT3. The data for related peptides are summarized below and serve as a strong proxy for the inhibitory potential of the fluorescently-labeled version.

Compound/PeptideAssay TypeParameterValueReference
GpYLPQTV-NH₂Fluorescence PolarizationKD150 nM[6]
Ac-GpYLPQTV-NH₂Not SpecifiedIC₅₀0.33 µMMedChemExpress
S3I-1757 (Control)Fluorescence PolarizationIC₅₀13.5 ± 0.5 µM[5]
JKB887 (Control)Fluorescence PolarizationIC₅₀3.5–5.5 μM[7]

Note: IC₅₀ and KD values are context-dependent and can vary based on assay conditions.

Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT3 Binding

This assay quantitatively measures the binding of this compound to the STAT3 protein. The principle relies on the change in the rotational speed of the fluorescent peptide upon binding to the much larger STAT3 protein. A bound peptide tumbles slower, resulting in higher fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

Materials:

  • Recombinant full-length human STAT3 protein

  • This compound (fluorescent probe)

  • Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 2 mM DTT

  • Black, non-binding 96-well or 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound probe in DMSO and dilute to a working concentration of 20 nM in Assay Buffer. Prepare a stock of STAT3 protein and dilute to a working concentration of 300 nM in Assay Buffer.

  • Assay Setup: In a 96-well plate, add reagents in the following order for a competition assay:

    • 50 µL of Assay Buffer.

    • Varying concentrations of the test inhibitor (or unlabeled GpYLPQTV-NH2 as a positive control).

    • 25 µL of 300 nM STAT3 protein solution (for a final concentration of 150 nM).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation, protected from light.

  • Probe Addition: Add 25 µL of 20 nM this compound probe solution to all wells (for a final concentration of 10 nM).

  • Final Incubation: Incubate for an additional 30 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence polarization on a plate reader. Excitation is typically set at ~485 nm and emission at ~530 nm.

  • Data Analysis: Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the IC₅₀ value.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow A 1. Add Buffer, Inhibitor, and STAT3 Protein to Plate B 2. Incubate for 60 min at Room Temperature A->B C 3. Add this compound (Fluorescent Probe) B->C D 4. Incubate for 30 min at Room Temperature C->D E 5. Measure Fluorescence Polarization (mP) D->E F 6. Plot Data and Calculate IC50 E->F

Caption: A generalized workflow for a competitive Fluorescence Polarization assay.
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the STAT3 inhibitor on cancer cell lines that are dependent on STAT3 signaling.

Materials:

  • Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (or other STAT3 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the inhibitor. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC₅₀.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol determines if the inhibitor reduces the level of activated, phosphorylated STAT3 within cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • STAT3 inhibitor

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total-STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the STAT3 inhibitor at various concentrations for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold Lysis Buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and/or a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound is a valuable chemical tool for the study of STAT3. While its primary application is as a high-affinity fluorescent probe for discovering other STAT3 inhibitors via fluorescence polarization assays, its inherent structure, mimicking a natural binding partner, endows it with direct inhibitory activity. The protocols and data presented in this guide provide a comprehensive framework for researchers to utilize and characterize this peptide in the context of STAT3 inhibition, contributing to the broader effort of developing novel therapeutics for STAT3-driven diseases.

References

Unveiling the Fluorescent Landscape of 5-FAM-GpYLPQTV-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of 5-FAM-GpYLPQTV-NH2, a key reagent in the study of Signal Transducer and Activator of Transcription 3 (STAT3). This document outlines the core photophysical characteristics of the molecule, detailed experimental protocols for its application, and visual representations of its utility in high-throughput screening and signal pathway analysis.

Core Fluorescent Properties

This compound is a synthetic peptide, GpYLPQTV-NH2, covalently labeled with the fluorophore 5-Carboxyfluorescein (5-FAM). The peptide sequence is derived from the interleukin-6 receptor (IL-6R)/gp130 and functions as a high-affinity ligand for the SH2 domain of STAT3.[1] The attachment of 5-FAM allows for the sensitive detection and quantification of this interaction through fluorescence-based methodologies.

The fluorescent characteristics of this compound are primarily dictated by the 5-FAM moiety. Fluorescein and its derivatives are known for their bright green fluorescence, which is sensitive to the local environment, including pH.

PropertyValueReference
Excitation Maximum (λex) ~490 nm[2][3][4][5]
Emission Maximum (λem) ~520 nm[2][3][4][5]
Quantum Yield (Φ) Data not available for the conjugated peptide. The quantum yield of free 5-FAM is high, but can be influenced by conjugation.
Fluorescence Lifetime (τ) Data not available for the conjugated peptide. The lifetime of fluorescein is approximately 4 ns, but this can change upon binding to a larger molecule.[6]

Experimental Protocols

The primary application of this compound is in Fluorescence Polarization (FP) assays to identify and characterize inhibitors of the STAT3:phosphopeptide interaction.[1][7][8]

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

Objective: To measure the binding of this compound to the STAT3 protein and screen for compounds that inhibit this interaction.

Principle: FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. Small, rapidly tumbling molecules (like the free peptide) will have low polarization, while larger molecules or complexes (like the peptide bound to STAT3) will tumble slower, resulting in higher polarization.

Materials:

  • This compound (fluorescent probe)

  • Purified STAT3 protein

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (potential inhibitors)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the peptide and STAT3 protein to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of STAT3 that gives a significant polarization window.

  • Assay Setup:

    • In a 384-well microplate, add the assay components in the following order:

      • Assay Buffer

      • Test compound (or vehicle control)

      • STAT3 protein

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Add this compound to all wells.

  • Measurement:

    • Incubate the plate for another period (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader using an excitation filter around 485 nm and emission filters for parallel and perpendicular polarized light around 530 nm.

  • Data Analysis:

    • The change in millipolarization (mP) units is used to determine the extent of binding and inhibition.

    • A decrease in mP in the presence of a test compound indicates displacement of the fluorescent probe and potential STAT3 inhibition.

Visualizing Workflows and Pathways

Experimental Workflow for a Fluorescence Polarization Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_result Outcome prep_peptide Prepare this compound add_probe Add this compound prep_peptide->add_probe prep_stat3 Prepare STAT3 Protein add_reagents Dispense Reagents to Microplate (Buffer, Compound, STAT3) prep_stat3->add_reagents prep_compounds Prepare Test Compounds prep_compounds->add_reagents incubate1 Incubate for Inhibitor Binding add_reagents->incubate1 incubate1->add_probe incubate2 Incubate for Binding Equilibrium add_probe->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Analyze Data (Calculate mP) read_fp->analyze identify_hits Identify STAT3 Inhibitors analyze->identify_hits

Caption: Workflow for a STAT3 inhibitor screening assay using fluorescence polarization.

Signaling Pathway Context

The this compound probe is instrumental in targeting a critical step in the STAT3 signaling pathway. This pathway is often aberrantly activated in various cancers.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 (Inactive) jak->stat3 Phosphorylates (pY) p_stat3 p-STAT3 (Active) dimer p-STAT3 Dimer p_stat3->dimer Dimerizes via SH2 domain translocation Nuclear Translocation dimer->translocation dna DNA translocation->dna Binds to DNA transcription Gene Transcription (Proliferation, Survival) dna->transcription probe This compound (Fluorescent Probe) probe->p_stat3 Binds to SH2 Domain inhibitor Potential Inhibitor inhibitor->p_stat3 Blocks SH2 Domain

Caption: The STAT3 signaling pathway and the point of intervention for screening assays.

References

Applications of 5-FAM-GpYLPQTV-NH2 in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, in cancer research, with a primary focus on its use in the discovery and characterization of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3).

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial cytoplasmic transcription factor that plays a pivotal role in mediating intracellular signaling cascades initiated by cytokines and growth factors.[1] The constitutive activation of STAT3 is a hallmark of a wide array of human cancers, including hematological malignancies and solid tumors.[1] This aberrant signaling promotes cancer progression by driving cell proliferation, angiogenesis, invasion, metastasis, and inhibiting apoptosis.[1] Consequently, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology.

The peptide this compound is a key research tool in this endeavor. It is a fluorescently labeled synthetic peptide derived from the gp130 subunit of the interleukin-6 (IL-6) receptor, which is known to bind with high affinity to the SH2 domain of STAT3.[2][3] This specific interaction is fundamental to the dimerization and subsequent activation of STAT3. By being tagged with 5-carboxyfluorescein (5-FAM), this peptide serves as a sensitive probe in various assays designed to identify and characterize molecules that can disrupt the STAT3 signaling pathway.

Core Application: Fluorescence Polarization Assays

The primary application of this compound is in fluorescence polarization (FP) assays. This technique is a powerful, homogeneous, and high-throughput method for studying molecular interactions in solution. The principle of the FP assay in the context of STAT3 inhibitor screening is based on the change in the rotational speed of the fluorescently labeled peptide upon binding to the much larger STAT3 protein.

When this compound is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. However, when it binds to the SH2 domain of the STAT3 protein, the resulting complex is significantly larger and tumbles much more slowly. This reduced rotational motion leads to a higher fluorescence polarization value. Small molecule inhibitors that bind to the STAT3 SH2 domain will compete with this compound, displacing it from the binding site. This displacement results in an increase in the population of the free, rapidly tumbling peptide, leading to a decrease in the overall fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the compound being tested.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram illustrates the general workflow of a competitive fluorescence polarization assay for screening STAT3 inhibitors using this compound.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation Steps cluster_measurement Measurement & Analysis STAT3 STAT3 Protein Mix1 Mix STAT3 and Inhibitor STAT3->Mix1 Peptide This compound Mix2 Add this compound Peptide->Mix2 Inhibitor Test Inhibitor Inhibitor->Mix1 Buffer Assay Buffer Buffer->Mix1 Incubate1 Incubate Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate Mix2->Incubate2 FP_Reader Measure Fluorescence Polarization Incubate2->FP_Reader Data_Analysis Data Analysis (IC50 determination) FP_Reader->Data_Analysis STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization (via SH2 domains) STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding to Promoter Regions Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

References

Probing the STAT3 SH2 Domain: A Technical Guide to 5-FAM-GpYLPQTV-NH2 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides an in-depth analysis of the binding affinity of the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, for the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of STAT3 signaling and the discovery of novel STAT3 inhibitors.

Core Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Its persistent activation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[1][3] The Src Homology 2 (SH2) domain of STAT3 is essential for its dimerization and subsequent activation, representing a key interaction site for inhibitor development.[1][3] The peptide this compound, derived from the gp130 receptor, is a high-affinity ligand for the STAT3 SH2 domain and is widely utilized as a probe in binding assays.[4][5][6] This document summarizes the quantitative binding data for this interaction, details the experimental protocols for its characterization, and provides visual representations of the associated signaling pathway and experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of the GpYLPQTV-NH2 peptide for the STAT3 SH2 domain has been determined using various biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower value indicating a higher binding affinity.

LigandProteinMethodReported KdReference
GpYLPQTV-NH2STAT3 SH2 DomainFluorescence Polarization150 nM[4][5]
GpYLPQTV-NH2STAT3Surface Plasmon Resonance24 nM[6][7]

Note: The variation in reported Kd values may be attributed to different experimental conditions and techniques used.

Experimental Protocols

The most common method for determining the binding affinity of this compound to the STAT3 SH2 domain is the Fluorescence Polarization (FP) assay.[4][8]

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of the fluorescently labeled peptide (this compound) from the STAT3 SH2 domain by a competitive inhibitor.

Materials:

  • Recombinant human STAT3 protein

  • This compound (fluorescent probe)

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100

  • Test compounds (potential inhibitors)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reaction Setup: In a suitable microplate, combine the recombinant human STAT3 protein (e.g., 150 nM) with varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 1 hour to allow for the binding of the test compound to STAT3.

  • Probe Addition: Add the this compound probe (e.g., 10 nM) to the wells.

  • Second Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.[9]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) can be calculated from the resulting dose-response curve.

Visualizing the Molecular Interactions

To better understand the context of this interaction, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflow of the fluorescence polarization assay.

STAT3_Signaling_Pathway Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT3_cyto STAT3 pJAK->STAT3_cyto Recruits & Phosphorylates (via SH2 domain) pSTAT3_cyto pSTAT3 STAT3_cyto->pSTAT3_cyto STAT3_dimer STAT3 Dimer pSTAT3_cyto->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation STAT3_nuc STAT3 Dimer DNA DNA STAT3_nuc->DNA Binds to Promoter Gene Target Gene Transcription DNA->Gene

Caption: Canonical STAT3 signaling pathway.

FP_Assay_Workflow cluster_0 High Polarization (Bound State) cluster_1 Low Polarization (Unbound State) STAT3 STAT3 SH2 Domain Bound_Complex Bound Complex STAT3->Bound_Complex Inhibited_Complex Inhibited STAT3 STAT3->Inhibited_Complex FAM_Peptide This compound FAM_Peptide->Bound_Complex Inhibitor Inhibitor Inhibitor->Inhibited_Complex Free_Peptide Free this compound

Caption: Principle of the Fluorescence Polarization assay.

References

An In-depth Technical Guide to 5-FAM-GpYLPQTV-NH2: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-GpYLPQTV-NH2 is a fluorescently labeled peptide inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This peptide is a valuable tool in cancer research and drug discovery, primarily utilized in high-throughput screening assays to identify novel STAT3 inhibitors. Its fluorescent properties, conferred by the 5-Carboxyfluorescein (5-FAM) moiety, allow for sensitive and quantitative analysis of its binding to the STAT3 protein. This guide provides comprehensive information on the safe handling, storage, and experimental use of this compound.

Safety and Handling

Hazard Identification

The toxicological properties of this compound have not been fully investigated. As with all laboratory chemicals, it should be handled with caution. Potential hazards include:

  • Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.

  • Eye Contact: May cause eye irritation.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If working with the lyophilized powder outside of a fume hood, a dust mask or respirator should be considered.

First Aid Measures
  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • In case of ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • In case of skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity and functionality of the peptide.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CSeveral yearsProtect from light and moisture.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Physicochemical and Biological Properties

PropertyValue/Description
Molecular Formula C₅₇H₆₈N₉O₁₉P
Molecular Weight 1214.17 g/mol
Appearance Lyophilized powder
Purity Typically >95%
Solubility Soluble in DMSO. Water solubility may be limited.
Biological Activity Fluorescently labeled peptide inhibitor of STAT3.
Mechanism of Action Binds to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.

Experimental Protocols

Preparation of Stock Solutions
  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

  • Reconstitute the peptide in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of, for example, 10 mM.

  • To aid dissolution, vortex the solution gently. If necessary, sonicate briefly in a water bath.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

This protocol is a representative example for a competitive binding assay to screen for STAT3 inhibitors.

Workflow for a Fluorescence Polarization Assay

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Reagents Prepare Assay Buffer, STAT3 protein, this compound, and Test Compounds Plate Add reagents to a 384-well black plate Reagents->Plate Dispense Incubate Incubate at room temperature Plate->Incubate Seal and mix Read Read fluorescence polarization on a plate reader Incubate->Read Measure signal Analyze Calculate IC50 values Read->Analyze Process data

Caption: A generalized workflow for a fluorescence polarization-based STAT3 inhibition assay.

Materials:

  • Recombinant human STAT3 protein

  • This compound (fluorescent probe)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (potential STAT3 inhibitors)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Methodology:

  • Prepare Reagents:

    • Dilute the recombinant STAT3 protein in Assay Buffer to the desired working concentration (e.g., 20 nM).

    • Dilute the this compound stock solution in Assay Buffer to the desired working concentration (e.g., 10 nM).

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the diluted STAT3 protein to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" control wells.

    • Add 10 µL of the diluted this compound to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of free fluorescent probe.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

This compound inhibits the canonical STAT3 signaling pathway.

Simplified STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene Inhibitor This compound Inhibitor->Dimer Inhibits Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of STAT3 dimerization by this compound blocks downstream gene transcription.

Conclusion

This compound is a powerful research tool for investigating the STAT3 signaling pathway and for the discovery of novel STAT3 inhibitors. Adherence to the safety, handling, and experimental guidelines outlined in this document is essential for obtaining reliable and reproducible results while ensuring laboratory safety.

Commercial Suppliers and Technical Guide for 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2. This peptide is a valuable tool for researchers studying Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in various cellular processes and a target for cancer therapy.

Commercial Availability

Several commercial suppliers offer this compound, either as a catalog item or through custom peptide synthesis services. The following table summarizes the readily available information from prominent suppliers.

SupplierProduct NamePurityCAS NumberNotes
AbMole BioScience This compound[1]Not specified769166-98-5[1]Stated to be a fluorescently labeled peptide with STAT3 inhibitory activity. For research use only.[1]
MedChemExpress This compound[2][3]99.96%[3]Not specifiedA fluorescently labeled peptide with STAT3 inhibitory activity, suitable for cancer research.[2][3]
ProImmune Custom Synthesis[4]>95% (as per cited study)[4]Not applicableMentioned as the synthesizer of the peptide for a research study, indicating custom synthesis capabilities.[4][5][6][7]

STAT3 Signaling Pathway and Inhibition by this compound

The peptide this compound acts as an inhibitor of STAT3. STAT3 is a transcription factor that, when activated, plays a crucial role in cell proliferation, differentiation, and apoptosis.[4] In many cancers, STAT3 is persistently activated, leading to uncontrolled cell growth. The peptide GpYLPQTV-NH2 is derived from the IL-6 receptor (gp130) and binds with high affinity to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling. The 5-FAM label provides a fluorescent tag for detection in various assays.[4]

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to DNA DNA STAT3_dimer->DNA binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription initiates Inhibitor This compound Inhibitor->pSTAT3 inhibits dimerization FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (STAT3, Probe, Compounds) Start->Prepare_Reagents Dispense_STAT3 Dispense STAT3 into Plate Prepare_Reagents->Dispense_STAT3 Add_Compounds Add Test Compounds Dispense_STAT3->Add_Compounds Add_Probe Add this compound Probe Add_Compounds->Add_Probe Incubate Incubate at Room Temperature Add_Probe->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Analyze_Data Analyze Data (IC50 determination) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for 5-FAM-GpYLPQTV-NH2 in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, differentiation, and survival. Its constitutive activation is linked to various cancers, making it a key target for drug discovery. The SH2 domain of STAT3 is essential for its dimerization and subsequent activation. Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution, making it ideal for high-throughput screening of potential inhibitors.[1][2][3][4]

This document provides a detailed guide on utilizing the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, in a fluorescence polarization assay to study its binding to the STAT3 SH2 domain and to screen for potential inhibitors. The peptide sequence GpYLPQTV-NH2 is a known ligand for the STAT3 SH2 domain, and 5-FAM (5-Carboxyfluorescein) is a widely used green fluorescent dye suitable for this application.[5][6][7][8]

Principle of the Fluorescence Polarization Assay

Fluorescence polarization measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.[1][2][4] When a small fluorescent molecule, like this compound, is excited with plane-polarized light, it rotates rapidly in solution before emitting light, resulting in a low polarization signal.[3][9] However, when this fluorescent peptide binds to a much larger protein, such as STAT3, its rotation is significantly slowed. This slower tumbling results in the emitted light remaining highly polarized, leading to a high polarization signal.[1][4] This change in polarization can be used to determine binding affinities and to screen for compounds that inhibit the interaction.

Signaling Pathway of STAT3 Dimerization

The diagram below illustrates the canonical STAT3 signaling pathway, highlighting the role of the SH2 domain in dimerization, which is the process targeted by the this compound probe.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation Ligand Ligand Ligand->Receptor Binding STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (on Tyr705) pSTAT3 pSTAT3 STAT3_mono->pSTAT3 STAT3_dimer STAT3 Dimer (Active) DNA DNA STAT3_dimer->DNA Nuclear Translocation pSTAT3->STAT3_dimer Dimerization via reciprocal pTyr-SH2 interaction Assay_Target Assay_Target Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding to Promoter Assay_Target->STAT3_dimer Inhibition

Caption: STAT3 signaling pathway and assay intervention point.

Experimental Workflow

The general workflow for conducting a fluorescence polarization assay with this compound is outlined below. This workflow can be adapted for both direct binding and competitive inhibition experiments.

FP_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Probe, Protein, Inhibitor) Plate_Setup 2. Assay Plate Setup (Controls and Samples) Reagent_Prep->Plate_Setup Incubation 3. Incubation (Allow binding to reach equilibrium) Plate_Setup->Incubation Measurement 4. FP Measurement (Plate Reader) Incubation->Measurement Data_Analysis 5. Data Analysis (Calculate mP, generate curves) Measurement->Data_Analysis

Caption: General workflow for a fluorescence polarization assay.

Materials and Reagents

Reagent/MaterialRecommended Specifications
Fluorescent Probe This compound
Protein Purified STAT3 protein (full-length or SH2 domain)
Assay Buffer 25 mM PBS, pH 7.5, 0.025% NP-40 (or similar non-ionic detergent)
Microplates Black, non-binding surface, 96- or 384-well plates
Plate Reader Capable of fluorescence polarization measurements with appropriate filters (e.g., Excitation: 485 nm, Emission: 535 nm)
Positive Control Unlabeled GpYLPQTV-NH2 peptide
Solvent Anhydrous DMSO for dissolving inhibitors

Experimental Protocols

Protocol 1: Direct Binding Assay to Determine Kd

This protocol is designed to determine the dissociation constant (Kd) of this compound for the STAT3 protein.

  • Reagent Preparation:

    • Prepare a 2X stock solution of this compound at a final desired concentration (e.g., 10 nM) in assay buffer.

    • Prepare a serial dilution of STAT3 protein in assay buffer. The concentration range should span from well below to well above the expected Kd.

  • Assay Setup (in a 96-well plate, 100 µL final volume):

    • Add 50 µL of the 2X fluorescent probe solution to each well.

    • Add 50 µL of each STAT3 protein dilution to the respective wells.

    • Include control wells:

      • Blank: 100 µL of assay buffer.

      • Free Probe: 50 µL of 2X fluorescent probe + 50 µL of assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. Ensure the G-factor is correctly calibrated.

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Plot the millipolarization (mP) values against the concentration of STAT3.

    • Fit the data to a one-site specific binding model using appropriate software (e.g., GraphPad Prism) to calculate the Kd.

Sample[this compound] (Final)[STAT3] (Final)Purpose
Blank0 nM0 nMBackground fluorescence
Free Probe5 nM0 nMMinimum polarization value
Binding Wells5 nMTitration (e.g., 0-500 nM)To generate binding curve
Protocol 2: Competitive Inhibition Assay to Determine IC50

This protocol is used to screen for inhibitors that disrupt the interaction between this compound and STAT3.

  • Reagent Preparation:

    • Prepare a 2X stock solution of this compound at a final desired concentration (e.g., 5 nM) in assay buffer.

    • Prepare a 2X stock solution of STAT3 protein at a concentration that gives a significant polarization window (typically 2-3 times the Kd).

    • Prepare serial dilutions of the test compounds (inhibitors) in assay buffer containing a constant percentage of DMSO (e.g., 2%).

  • Assay Setup (in a 384-well plate, 40 µL final volume):

    • Add 10 µL of the inhibitor dilutions to the respective wells.

    • Add 10 µL of assay buffer.

    • Add 10 µL of 2X STAT3 protein solution.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of 2X fluorescent probe solution to all wells.

    • Include control wells:

      • Minimum Polarization (Pmin): 10 µL buffer, 10 µL buffer, 10 µL 2X fluorescent probe.

      • Maximum Polarization (Pmax): 10 µL buffer with DMSO, 10 µL 2X STAT3, 10 µL 2X fluorescent probe.

  • Incubation:

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(Pobs - Pmin) / (Pmax - Pmin)]) where Pobs is the observed polarization in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Sample[Inhibitor][STAT3] (Final)[this compound] (Final)Purpose
Pmin005 nMMinimum polarization
Pmax0 (DMSO only)Kd x 2-35 nMMaximum polarization
Test WellsTitrationKd x 2-35 nMTo determine IC50

Data Presentation

Example Data Summary for a Binding Assay
[STAT3] (nM)Average mPStandard Deviation
0553
10985
501858
10024010
20027512
50029011
Example Data Summary for a Competitive Inhibition Assay
[Inhibitor] (µM)Average mP% Inhibition
02800
0.12752
122027
1015058
508089
1006098

Troubleshooting

  • Low Signal-to-Noise Ratio: Increase the concentration of the fluorescent probe or the protein. Ensure the plate reader settings are optimized.

  • High Background Fluorescence: Check the assay buffer and microplate for autofluorescence. Screen test compounds for intrinsic fluorescence.

  • Inconsistent Readings: Ensure proper mixing of reagents and temperature equilibration.[9] Check for precipitation of compounds.

  • FP Decrease with Binding: In rare cases, binding can cause a conformational change that increases the fluorophore's mobility, leading to a decrease in polarization.[10] Confirm this with orthogonal assays.

By following these detailed protocols and guidelines, researchers can effectively utilize this compound to investigate the STAT3 signaling pathway and accelerate the discovery of novel therapeutics.

References

Application Note: High-Throughput Screening for STAT3 Inhibitors Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] This application note describes a robust and sensitive high-throughput screening (HTS) assay for the identification of STAT3 inhibitors. The assay is based on the principle of fluorescence polarization (FP) and utilizes the fluorescently labeled peptide 5-FAM-GpYLPQTV-NH2, which mimics the natural phosphotyrosine-containing binding motif for the STAT3 SH2 domain.[3][4] This homogeneous, in vitro assay allows for the rapid and quantitative assessment of the ability of small molecules to disrupt the formation of the STAT3 dimer, a critical step in its activation.

Introduction

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[2] Subsequently, STAT3 is itself phosphorylated, leading to its homodimerization, nuclear translocation, and regulation of target gene expression.[5] Dysregulation of this pathway is implicated in tumorigenesis and tumor progression.[6]

The FP assay described herein is a powerful tool for identifying inhibitors that target the SH2 domain of STAT3, thereby preventing its dimerization and downstream signaling.[7] The assay measures the change in the polarization of fluorescent light emitted by the this compound probe. When the small, fluorescently labeled peptide is unbound, it rotates rapidly in solution, resulting in low polarization. Upon binding to the much larger STAT3 protein, its rotation is slowed, leading to a significant increase in polarization. In the presence of a competitive inhibitor, the peptide is displaced from STAT3, resulting in a decrease in fluorescence polarization. This assay format is highly amenable to HTS due to its simplicity, speed, and lack of separation steps.[8]

Key Materials and Reagents

  • Recombinant Human STAT3 Protein: Full-length or a construct containing the SH2 domain (e.g., STAT3¹²⁷⁻⁶⁸⁸).[2][9]

  • This compound: Fluorescently labeled peptide probe.[10]

  • Assay Buffer: e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5.[3]

  • Test Compounds: Small molecule libraries dissolved in DMSO.

  • Positive Control: Known STAT3 inhibitor (e.g., S3I-1757, Stattic).[7][11]

  • Negative Control: DMSO.

  • Microplates: Black, low-volume 96- or 384-well plates.[2]

  • Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for fluorescein (FAM).

Experimental Protocols

I. Reagent Preparation
  • Recombinant STAT3 Protein: Reconstitute lyophilized STAT3 protein in an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 100-500 nM.[2][3]

  • This compound Probe: Prepare a stock solution of the fluorescent peptide in DMSO (e.g., 1 mM). Aliquot and store at -20°C, protected from light. Dilute the stock solution in assay buffer to a working concentration, typically around 10 nM.[3][12]

  • Test Compounds and Controls: Prepare serial dilutions of test compounds and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference with the assay.

II. Fluorescence Polarization Assay Protocol
  • Assay Plate Preparation:

    • Add 5 µL of diluted test compound or control to the wells of a 384-well microplate.

    • Add 5 µL of diluted recombinant STAT3 protein to each well.

    • Add 5 µL of assay buffer to the "no protein" control wells.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow for compound binding to STAT3.[3]

  • Probe Addition: Add 5 µL of the diluted this compound probe to all wells.

  • Final Incubation: Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.[3]

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

III. Data Analysis
  • Calculate Fluorescence Polarization (mP):

    • mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

    • Where I_parallel is the intensity of emitted light parallel to the excitation plane, I_perpendicular is the intensity of emitted light perpendicular to the excitation plane, and G is the grating factor.

  • Determine Inhibition:

    • Calculate the percent inhibition for each test compound concentration relative to the high (STAT3 + probe) and low (probe only) controls.

    • % Inhibition = 100 * (mP_high_control - mP_sample) / (mP_high_control - mP_low_control)

  • IC50 Determination:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Data Presentation

The following table summarizes the inhibitory activity of several known STAT3 inhibitors determined using a fluorescence polarization assay.

CompoundTarget DomainIC50 (µM)Reference
S3I-1757SH27.39 ± 0.95[7][11]
A26DBD0.74 ± 0.13[7][11]
JKB887SH23.5 - 5.5[11]
inS3-54DBD21.3 ± 6.9[2]
inS3-54A18DBD126 ± 39.7[2]
NiclosamideDBD219 ± 43.4[2]
S3I-201SH2~86[3]

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 (dimer) pSTAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc pSTAT3 (dimer) STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates

Caption: Canonical STAT3 signaling pathway.

HTS_Workflow Start Start Compound_Library Compound Library (in DMSO) Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation (Addition of compounds and STAT3) Compound_Library->Assay_Plate_Prep Incubation1 Incubation 1 (Compound-STAT3 binding) Assay_Plate_Prep->Incubation1 Probe_Addition Addition of This compound Incubation1->Probe_Addition Incubation2 Incubation 2 (Equilibration) Probe_Addition->Incubation2 FP_Reading Fluorescence Polarization Measurement Incubation2->FP_Reading Data_Analysis Data Analysis (% Inhibition, IC50) FP_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for STAT3 inhibitors.

Conclusion

The fluorescence polarization assay using the this compound probe is a highly effective method for the high-throughput screening of STAT3 inhibitors. This application note provides a comprehensive protocol that can be readily implemented in a drug discovery setting. The assay is robust, sensitive, and scalable, making it an invaluable tool for the identification of novel therapeutics targeting the STAT3 signaling pathway.

References

Determining the IC50 of STAT3 Inhibitors using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of potential STAT3 inhibitors using a robust and sensitive in vitro fluorescence polarization (FP) assay.

The assay utilizes a fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, which mimics the phosphotyrosine-containing peptides that bind to the SH2 domain of STAT3, a critical step for its dimerization and activation.[5][6] Inhibitors that target the SH2 domain will competitively displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitory activity of the compound, allowing for the accurate determination of its IC50 value.[7][8][9]

Principle of the Assay

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule. When the 5-FAM-labeled peptide is small and rotates rapidly in solution, excitation with polarized light results in the emission of depolarized light, yielding a low FP value. Upon binding to the much larger STAT3 protein, the rotation of the fluorescent peptide is significantly slowed. This results in the emission of light that remains largely polarized, leading to a high FP value.

In the presence of a competitive inhibitor, the fluorescent peptide is displaced from STAT3, allowing it to tumble freely again. This leads to a decrease in the FP signal. By titrating the concentration of the inhibitor, a dose-response curve can be generated, from which the IC50 value can be calculated.[10][11]

cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibition Free_Peptide 5-FAM-Peptide (Fast Rotation) Low_FP Low FP Signal Free_Peptide->Low_FP Depolarized Emission Bound_Complex STAT3 + 5-FAM-Peptide (Slow Rotation) High_FP High FP Signal Bound_Complex->High_FP Polarized Emission Inhibited_Complex STAT3 + Inhibitor Displaced_Peptide 5-FAM-Peptide (Fast Rotation) Low_FP_Inhibited Low FP Signal Displaced_Peptide->Low_FP_Inhibited Depolarized Emission STAT3 STAT3 Peptide 5-FAM-Peptide Inhibitor Inhibitor STAT3Peptide STAT3Peptide STAT3Peptide->Bound_Complex Binding STAT3Inhibitor STAT3Inhibitor STAT3Inhibitor->Inhibited_Complex Binding

Figure 1: Principle of the Fluorescence Polarization Assay for STAT3 Inhibition.

STAT3 Signaling Pathway Overview

STAT3 is a latent cytoplasmic transcription factor that is activated by a variety of upstream signals, including cytokines and growth factors.[1][3][12] Upon ligand binding to its receptor, receptor-associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic domain.[2][3] STAT3 is recruited to these phosphotyrosine sites via its SH2 domain and is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[3][12] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[1][2][13]

STAT3_Signaling_Pathway Receptor Receptor JAK JAK Receptor->JAK Activates pY_Receptor pY JAK->pY_Receptor Phosphorylates STAT3_cyto STAT3 pY_Receptor->STAT3_cyto pSTAT3_cyto pSTAT3 STAT3_cyto->pSTAT3_cyto JAK phosphorylates (Tyr705) STAT3_dimer pSTAT3 Dimer pSTAT3_cyto->STAT3_dimer Dimerizes STAT3_nucleus pSTAT3 Dimer STAT3_dimer->STAT3_nucleus Translocates DNA DNA STAT3_nucleus->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates nucleus_label Nucleus membrane_start membrane_end nuclear_membrane_start nuclear_membrane_end Ligand Ligand A Prepare Reagents (STAT3, Peptide, Inhibitors) B Add Assay Buffer to Wells A->B C Add Test Compounds (in serial dilution) B->C D Add STAT3 Protein C->D E Add 5-FAM-Peptide D->E F Incubate at Room Temperature E->F G Measure Fluorescence Polarization F->G H Data Analysis (IC50 Calculation) G->H

References

Application Notes and Protocols for 5-FAM-GpYLPQTV-NH2 in Protein-Peptide Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-GpYLPQTV-NH2 is a fluorescently labeled synthetic peptide that serves as a high-affinity probe for studying protein-peptide interactions, particularly those involving the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This peptide sequence, GpYLPQTV, is derived from the gp130 subunit of the interleukin-6 (IL-6) receptor.[1][2] The N-terminal 5-carboxyfluorescein (5-FAM) label allows for sensitive detection in various fluorescence-based assays, making it an invaluable tool for academic research and drug discovery.

The interaction between the GpYLPQTV peptide and the SH2 domain of STAT3 is a critical event in the JAK/STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases.[3][4] Consequently, this compound is widely utilized in fluorescence polarization (FP) assays to characterize this interaction, determine binding affinities, and screen for potential inhibitors that disrupt the STAT3 signaling cascade.[1][2][5]

Principle of Fluorescence Polarization (FP)

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution. It is based on the principle that when a fluorescently labeled molecule (the tracer, in this case, this compound) is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational diffusion.

  • Small, unbound fluorescent peptides tumble rapidly in solution, leading to significant depolarization of the emitted light (low FP value).

  • When the fluorescent peptide binds to a larger protein (e.g., STAT3), its rotational motion is restricted. This results in a slower rate of tumbling and, consequently, less depolarization of the emitted light (high FP value).

This change in polarization upon binding can be precisely measured and is used to quantify the extent of the protein-peptide interaction.

Applications

  • Direct Binding Assays: To determine the binding affinity (dissociation constant, Kd) of the interaction between this compound and its target protein (e.g., STAT3).

  • Competition Assays: To screen for and characterize inhibitors that compete with the fluorescent peptide for binding to the target protein. This is a common application in high-throughput screening (HTS) for drug discovery.

  • Mechanistic Studies: To investigate the kinetics and thermodynamics of protein-peptide interactions.

Quantitative Data Summary

The following table summarizes the binding affinity of the GpYLPQTV-NH2 peptide for the STAT3 protein as reported in the literature.

PeptideTarget ProteinAssay MethodReported Affinity (Kd/IC50)Reference
GpYLPQTV-NH2STAT3Fluorescence Polarization150 nM (Kd)[2][6]
GpYLPQTVSTAT3STAT3 Filter Assay150 nM (IC50)[7]
S3I-1757 (inhibitor)STAT3Fluorescence Polarization Competition Assay13.5 ± 0.5 µM (IC50)[1]

Signaling Pathway

The GpYLPQTV peptide sequence is derived from the gp130 receptor, a key component in the IL-6 signaling pathway that leads to the activation of STAT3. Understanding this pathway is crucial for contextualizing the use of this compound as a research tool.

STAT3_Signaling_Pathway gp130-STAT3 Signaling Pathway cluster_receptor Receptor Complex IL6 IL-6 IL6R IL-6Rα IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3_inactive STAT3 (inactive) gp130->STAT3_inactive Recruits JAK->gp130 Phosphorylates JAK->STAT3_inactive Phosphorylates STAT3_active pSTAT3 (active) STAT3_inactive->STAT3_active Dimer pSTAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates

Caption: The IL-6/gp130 signaling pathway leading to STAT3 activation.

Experimental Protocols

Protocol 1: Direct Binding Assay using Fluorescence Polarization

This protocol is designed to determine the dissociation constant (Kd) of the interaction between this compound and a target protein, such as STAT3.

Materials:

  • This compound (fluorescent tracer)

  • Purified target protein (e.g., recombinant human STAT3)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)

  • Black, non-binding 96-well or 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Experimental Workflow:

References

Application Notes: In Vitro Kinase Assays for STAT3 Using a Fluorescence Polarization-Based Readout

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1] The activation of STAT3 is primarily mediated by phosphorylation of a key tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs) and Src family kinases.[2][3] This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other. The activated dimer then translocates to the nucleus to regulate gene expression.

This application note provides a detailed protocol for a two-stage in vitro assay designed to study the phosphorylation of STAT3 by an upstream kinase (e.g., JAK2) and the subsequent dimerization of the activated STAT3. The assay first involves an enzymatic kinase reaction to produce phosphorylated STAT3 (pSTAT3). The level of activated STAT3 is then quantified using a sensitive and homogeneous fluorescence polarization (FP) assay. This FP assay utilizes the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, which mimics the phosphotyrosine docking site and binds specifically to the SH2 domain of phosphorylated STAT3.[4][5] This system is highly amenable to high-throughput screening (HTS) for the identification and characterization of inhibitors targeting either the upstream kinase or the STAT3 SH2 domain.

Principle of the Assay

The assay is performed in two sequential stages:

  • Kinase Reaction: Recombinant unphosphorylated STAT3 protein is incubated with an upstream kinase (e.g., recombinant active JAK2), magnesium chloride (MgCl₂), and adenosine triphosphate (ATP). The kinase catalyzes the transfer of the gamma-phosphate from ATP to the Tyr705 residue of STAT3.

  • Fluorescence Polarization Detection: The reaction mixture containing the newly formed pSTAT3 is then introduced to the this compound peptide probe. This fluorescent probe, being small, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger pSTAT3 protein, the rotational motion of the probe is significantly restricted. This results in a high fluorescence polarization signal that is directly proportional to the amount of pSTAT3 formed in the kinase reaction. Inhibitors of the kinase will prevent STAT3 phosphorylation, leading to a low FP signal. Inhibitors that block the SH2 domain of STAT3 will prevent the binding of the fluorescent probe, also resulting in a low FP signal.

Data Presentation

The following tables summarize quantitative data for inhibitors commonly studied using this assay format. IC50 values represent the concentration of an inhibitor required to reduce the specific FP signal by 50%.

Table 1: IC50 Values of Known STAT3 Pathway Inhibitors

CompoundTargetAssay TypeReported IC50 (µM)Reference
S3I-1757STAT3 SH2 DomainFP Assay7.39 ± 0.95[4][6]
S3I-1757STAT3 SH2 DomainFP Assay13.5 ± 0.5[5][7]
A26STAT3 DBD (Exhibits off-target SH2 activity)FP Assay0.74 ± 0.13[6]
StatticSTAT3 SH2 Domain (via cysteine alkylation)FP Assay> 600 (no inhibition observed)[6]
NiclosamideSTAT3 DBDFP Assay> 600 (no inhibition observed)[6]
AZD1480JAK2 KinaseCell-based pSTAT3~0.0028[2]
WP1066JAK2/STAT3Cell-based pSTAT3< 5[3]
SAR317461JAK2 KinaseCell Viability1 - 2[8]

DBD: DNA-Binding Domain

Table 2: Binding Affinity of the Fluorescent Probe

LigandBinding PartnerMethodReported Kd (nM)Reference
This compoundSTAT3 SH2 DomainFP Assay~150[9]

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Cytoplasmic Domain Cytokine->Receptor:port1 1. Ligand Binding JAK JAK Receptor:port3->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 (Inactive) JAK->STAT3_mono 3. STAT3 Phosphorylation (Tyr705) pSTAT3_mono pSTAT3 (Active) pSTAT3_dimer pSTAT3 Dimer pSTAT3_mono->pSTAT3_dimer 4. Dimerization DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 6. DNA Binding

Caption: Canonical JAK-STAT3 signaling pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_kinase_rxn Part 1: Kinase Reaction cluster_fp_detection Part 2: FP Detection Reagents Prepare Reagents: - JAK2 Kinase - STAT3 Substrate - ATP & MgCl2 - Test Inhibitors Mix Combine Kinase, Substrate, Inhibitor, and Buffer Reagents->Mix Initiate Initiate reaction with ATP/MgCl2 solution Mix->Initiate Incubate_Kinase Incubate at 30°C for 60 min Initiate->Incubate_Kinase Stop Stop kinase reaction (optional, e.g., with EDTA) Incubate_Kinase->Stop Transfer Transfer kinase reaction mixture to FP detection plate Stop->Transfer Add_Probe Add this compound probe Transfer->Add_Probe Incubate_FP Incubate at RT for 30 min Add_Probe->Incubate_FP Read Read Fluorescence Polarization Incubate_FP->Read

Caption: Two-stage experimental workflow.

logical_relationship cluster_screening High-Throughput Screening Logic Start Compound Library Assay Perform JAK2-STAT3 FP Assay Start->Assay Decision Low FP Signal? Assay->Decision Hit Primary Hit Decision->Hit Yes No_Hit Inactive Decision->No_Hit No Dose_Response Dose-Response Confirmation & IC50 Hit->Dose_Response Mechanism Mechanism of Action Studies (e.g., direct kinase inhibition vs. SH2 domain binding) Dose_Response->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Logic for HTS of STAT3 pathway inhibitors.

Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant human STAT3 (full-length, unphosphorylated), Recombinant human JAK2 (active kinase domain).

  • Fluorescent Probe: this compound.

  • ATP Solution: 10 mM ATP in water, pH 7.5.

  • Assay Plates: 96-well or 384-well black, low-volume, non-binding surface microplates.

  • Kinase Reaction Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.

  • FP Assay Buffer (1X): 100 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.01% Triton X-100.

  • Test Compounds: Dissolved in 100% DMSO.

Reagent Preparation
  • Enzyme and Substrate Stocks: Prepare concentrated stocks of JAK2 and STAT3 in a suitable buffer (e.g., Kinase Reaction Buffer without ATP/MgCl₂). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Fluorescent Probe Stock: Dissolve this compound in DMSO to create a 1 mM stock solution. Aliquot and store protected from light at -20°C.

  • ATP/MgCl₂ Mix (4X): Prepare a 4X working solution in Kinase Reaction Buffer. For a final concentration of 100 µM ATP and 10 mM MgCl₂, the 4X solution would contain 400 µM ATP and 40 mM MgCl₂.

  • Test Compound Dilutions: Create a serial dilution series of test compounds in 100% DMSO. Further dilute these into Kinase Reaction Buffer to create a 4X working solution.

Part 1: In Vitro Kinase Reaction for STAT3 Phosphorylation

This protocol is for a single well in a 384-well plate format with a final reaction volume of 20 µL. Adjust volumes accordingly for other plate formats.

  • Prepare Master Mix: Create a master mix of JAK2 kinase and STAT3 substrate in Kinase Reaction Buffer. For a final concentration of 20 nM JAK2 and 200 nM STAT3, prepare a 2X master mix (40 nM JAK2, 400 nM STAT3).

  • Dispense Reagents:

    • Add 5 µL of 4X Test Compound solution (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the 2X JAK2/STAT3 master mix to all wells.

  • Initiate the Kinase Reaction:

    • Add 5 µL of the 4X ATP/MgCl₂ mix to all wells to start the reaction.

    • The final concentrations in the 20 µL reaction will be: 20 nM JAK2, 200 nM STAT3, 100 µM ATP, 10 mM MgCl₂, and the desired concentration of the test compound (with a final DMSO concentration of ≤1%).

  • Incubation:

    • Briefly mix the plate on a plate shaker.

    • Cover the plate and incubate for 60 minutes at 30°C.

Part 2: Fluorescence Polarization (FP) Detection of Phosphorylated STAT3

This protocol assumes the kinase reaction from Part 1 is performed in a 20 µL volume, which is then diluted for FP measurement.

  • Prepare FP Detection Plate:

    • Prepare a 2X solution of the this compound probe in FP Assay Buffer. For a final concentration of 10 nM, the 2X solution should be 20 nM.

    • Add 20 µL of this 2X probe solution to the wells of a new black assay plate.

  • Stop Kinase Reaction and Transfer:

    • (Optional but recommended for endpoint assays) Stop the kinase reaction by adding 5 µL of 50 mM EDTA to each well.

    • Transfer 20 µL from the kinase reaction plate to the corresponding wells of the FP detection plate prepared in step 1.

  • Final Incubation:

    • The final volume in the FP detection plate will be 40 µL. The final concentration of the fluorescent probe will be 10 nM.

    • Mix the plate on a shaker for 1 minute.

    • Cover the plate and incubate at room temperature for 30 minutes, protected from light.

  • Read Plate:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation is typically at 485 nm and emission is measured at 535 nm for the FAM fluorophore.

Controls for Assay Validation
  • No Enzyme Control (High FP Signal): Perform the assay with pre-phosphorylated STAT3 (pSTAT3) instead of the kinase/substrate mix. This should yield a high FP signal and represents 0% inhibition.

  • No Substrate Control (Low FP Signal): Perform the kinase reaction without the STAT3 substrate. This should result in a low FP signal, representing the baseline (100% inhibition).

  • DMSO Control: Perform the full assay with DMSO instead of a test compound to determine the maximum signal window for the assay.

By following these detailed protocols, researchers can effectively screen for and characterize inhibitors of the STAT3 signaling pathway in a robust and high-throughput manner.

References

Application Notes and Protocols for Cell-Based Assays Using 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where it is often constitutively activated.[2][3] This has made STAT3 an attractive target for therapeutic intervention.[4] The fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, is a high-affinity ligand for the SH2 domain of STAT3.[5][6] This peptide mimics the phosphotyrosine motif recognized by the STAT3 SH2 domain, which is essential for STAT3 dimerization and subsequent activation.[7] Consequently, this compound is a valuable tool for studying STAT3 signaling and for the discovery of novel STAT3 inhibitors through competitive binding assays.

These application notes provide detailed protocols for utilizing this compound in fluorescence polarization (FP) assays to identify and characterize STAT3 inhibitors.

Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[8] The principle is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed.

  • Small, unbound fluorescent molecules (like this compound) tumble rapidly in solution, leading to significant depolarization of the emitted light (low FP value).

  • Large molecular complexes , formed when the fluorescent peptide binds to a larger protein like STAT3, tumble much more slowly. This results in a relatively high degree of polarization of the emitted light (high FP value).

In a competitive binding assay, a test compound that binds to the STAT3 SH2 domain will displace the this compound probe. This displacement leads to an increase in the population of the small, free fluorescent peptide, resulting in a decrease in the measured fluorescence polarization. This change in FP is directly proportional to the binding affinity of the test compound for STAT3.

Data Presentation: Inhibition of STAT3 Binding

The following table summarizes the inhibitory activity of various compounds against the STAT3 SH2 domain, as determined by fluorescence polarization assays using a fluorescently labeled GpYLPQTV peptide.

CompoundIC50 (µM)Assay TypeReference
S3I-175713.5 ± 0.5In vitro FP[7]
S3I-17577.39 ± 0.95In vitro FP[9]
JKB8873.5 - 5.5In vitro FP[10]
14ba5 ± 1In vitro FP[11]
323-194In vitro FP[5]
323-275In vitro FP[5]
S3I-20186 ± 33In vitro FP[5]
Cryptotanshinone4.6In vitro FP[5]
inS3-5421.3 ± 6.9In vitro FP[8][12]
inS3-54A18126 ± 39.7In vitro FP[8][12]
Niclosamide219 ± 43.4In vitro FP[8][12]

Experimental Protocols

Protocol 1: In Vitro Fluorescence Polarization Assay for STAT3 Inhibitors

This protocol describes a cell-free assay using purified recombinant STAT3 protein.

Materials and Reagents:

  • Recombinant human STAT3 protein (full-length or SH2 domain)

  • This compound peptide probe

  • Assay Buffer: 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA.[8]

  • Test compounds (dissolved in DMSO)

  • Black, non-binding 96-well or 384-well microplates[13][14]

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the fluorescent probe in Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-20 nM).[8][13]

    • Prepare a working solution of recombinant STAT3 protein in Assay Buffer. The optimal concentration should be determined empirically by titration but is often in the range of 100-500 nM.[8][10]

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup:

    • Add the following to the wells of the microplate:

      • Test wells: Assay Buffer, STAT3 protein, and test compound.

      • Positive control (maximum polarization): Assay Buffer, STAT3 protein, and DMSO (vehicle control).

      • Negative control (minimum polarization): Assay Buffer, DMSO, and no STAT3 protein.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[10][14]

  • Initiate Reaction:

    • Add the this compound probe to all wells.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a period determined by kinetic experiments (e.g., 1-2 hours).[13]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the FAM fluorophore.[13][14]

Protocol 2: Cell-Based Fluorescence Polarization Assay for STAT3 Inhibitors

This protocol outlines a method for measuring the inhibition of STAT3 binding in a cellular context.

Materials and Reagents:

  • Cell line with high levels of STAT3 expression (e.g., U87MG, MDA-MB-231)[7]

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

  • This compound peptide probe

  • Test compounds

  • Black, non-binding 96-well or 384-well microplates[13][14]

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate confluency in multi-well plates.

    • Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and clarify them by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Add a standardized amount of cell lysate to the wells of a black microplate.

    • Add the this compound probe to all wells.

    • Include appropriate controls:

      • Lysate from vehicle-treated cells: Represents the maximum binding in the cellular context.

      • Lysis buffer only: Represents the minimum polarization.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measurement:

    • Measure the fluorescence polarization as described in Protocol 1.

Data Analysis

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound can be calculated using the following formula:

    % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    Where:

    • mP_sample is the millipolarization value of the test well.

    • mP_min is the millipolarization value of the negative control (free probe).

    • mP_max is the millipolarization value of the positive control (probe bound to STAT3).

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Tyrosine Kinase (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylates pSTAT3 Phosphorylated STAT3 (pY705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binds to Promoter Regions Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Inhibitor This compound or Inhibitor Inhibitor->pSTAT3 Prevents Dimerization FP_Assay_Workflow Start Start: Prepare Reagents Dispense Dispense STAT3 and Test Compound/Vehicle into Microplate Start->Dispense Incubate1 Incubate to Allow Compound Binding Dispense->Incubate1 AddProbe Add this compound Probe to All Wells Incubate1->AddProbe Incubate2 Incubate for Binding Equilibrium AddProbe->Incubate2 ReadFP Measure Fluorescence Polarization Incubate2->ReadFP Analyze Analyze Data: Calculate % Inhibition and IC50 ReadFP->Analyze End End Analyze->End

References

Application Notes: Labeling and Detection of STAT3 with 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway is frequently observed in various cancers, making it a significant target for therapeutic intervention.[2][3] The fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, serves as a high-affinity probe for the SH2 domain of STAT3, enabling researchers to study its activity and screen for potential inhibitors.[4] This document provides detailed application notes and protocols for the use of this compound in STAT3 research.

The peptide sequence GpYLPQTV is derived from the gp130 subunit of the IL-6 receptor and is known to bind to the STAT3-SH2 domain.[4][5] The covalent attachment of the 5-Carboxyfluorescein (5-FAM) fluorophore allows for sensitive detection in various fluorescence-based assays.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors to their corresponding cell surface receptors.[1][2] This binding event activates receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[6][2] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[1] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[6] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in various cellular functions.[1][7]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK STAT3_inactive Latent STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active DNA DNA STAT3_active->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Canonical STAT3 Signaling Pathway.

Applications

The primary application of this compound is in Fluorescence Polarization (FP) assays to identify and characterize STAT3 inhibitors.[4][5] FP is a powerful technique for studying molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When the small, fluorescently labeled peptide is unbound, it rotates rapidly, resulting in low polarization. Upon binding to the much larger STAT3 protein, its rotation is slowed, leading to a significant increase in polarization.

This assay can be used in a competitive format to screen for compounds that disrupt the STAT3-peptide interaction. Potential inhibitors are added to a solution containing STAT3 and the fluorescent probe. If a compound binds to the SH2 domain of STAT3, it will displace the fluorescent probe, causing a decrease in fluorescence polarization.

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of this compound with STAT3, as well as its use in identifying STAT3 inhibitors.

ParameterValueAssayCommentsReference
Binding Affinity (Kd) ~150 nMFluorescence PolarizationHigh-affinity interaction with the STAT3 SH2 domain.[8][9]
IC50 of S3I-1757 13.5 ± 0.5 µMFluorescence PolarizationS3I-1757 is a known STAT3 inhibitor that disrupts STAT3-STAT3 dimerization.[5]
Ki of Compound 323-1 ~94 µMFluorescence PolarizationCompound 323-1 disrupts the binding of STAT3 to the phosphotyrosine peptide.[4]
Ki of Compound 323-2 ~75 µMFluorescence PolarizationCompound 323-2 shows slightly higher potency than 323-1 in this assay.[4]

Experimental Protocols

Fluorescence Polarization Assay for STAT3 Inhibitor Screening

This protocol is adapted from established methods for identifying STAT3 SH2 domain inhibitors.[4][5]

Materials:

  • Recombinant human STAT3 protein

  • This compound fluorescent probe

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5

  • Test compounds (dissolved in DMSO)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Experimental Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer B Prepare STAT3 and Probe Solutions A->B D Add STAT3 and Test Compound to Plate B->D C Prepare Test Compound Dilutions C->D E Incubate D->E 1 hour at 37°C F Add Fluorescent Probe E->F G Incubate F->G 30 min at RT H Read Fluorescence Polarization G->H I Calculate IC50/Ki Values H->I

Fluorescence Polarization Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant STAT3 at a final concentration of 150 nM in the assay buffer.

    • Prepare a working solution of this compound at a final concentration of 10 nM in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add the test compounds at various concentrations to the wells of the 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

    • Add 150 nM of the STAT3 protein solution to each well containing the test compounds.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour to allow the test compounds to interact with STAT3.

  • Probe Addition:

    • Add 10 nM of the this compound fluorescent probe to each well.

  • Final Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate filters for 5-FAM (Excitation: ~495 nm, Emission: ~520 nm).

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation.

Alternative and Complementary Protocols

While this compound is primarily used in FP assays, other methods can be employed to study STAT3 activation in a cellular context.

Immunofluorescence Staining for STAT3 Nuclear Translocation:

This method visualizes the subcellular localization of STAT3. Upon activation, STAT3 translocates from the cytoplasm to the nucleus.

Materials:

  • Cells of interest cultured on coverslips

  • Stimulating agent (e.g., IL-6)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against STAT3 or phospho-STAT3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired stimulus (e.g., IL-6) to induce STAT3 activation.

  • Fixation: Fix the cells with 4% PFA.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate with the primary antibody against STAT3 or phospho-STAT3.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Nuclear accumulation of the STAT3 signal indicates activation.

Flow Cytometry for Phospho-STAT3 Detection:

This technique allows for the quantification of STAT3 phosphorylation at the single-cell level.

Materials:

  • Cell suspension

  • Stimulating agent (e.g., IL-6)

  • Fixation and permeabilization buffers

  • Fluorophore-conjugated anti-phospho-STAT3 antibody

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in suspension with the desired stimulus.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to a validated protocol for intracellular staining.

  • Antibody Staining: Stain the cells with a fluorophore-conjugated anti-phospho-STAT3 antibody.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with phosphorylated STAT3 and the mean fluorescence intensity.

Conclusion

The fluorescent probe this compound is a valuable tool for investigating the STAT3 signaling pathway, particularly for the discovery and characterization of inhibitors targeting the STAT3 SH2 domain. The fluorescence polarization assay provides a robust and high-throughput method for screening compound libraries. When combined with cell-based assays such as immunofluorescence and flow cytometry, researchers can gain a comprehensive understanding of STAT3 function and the effects of potential therapeutic agents.

References

Application Notes and Protocols for 5-FAM-GpYLPQTV-NH2 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, in biochemical assays, primarily focusing on its application as a probe in Fluorescence Polarization (FP) assays for the discovery and characterization of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Introduction

The this compound peptide is a valuable tool for studying the STAT3 signaling pathway, which is a key regulator of cell growth, differentiation, and survival. Constitutive activation of STAT3 is implicated in a variety of human cancers, making it a critical target for therapeutic intervention. This peptide, labeled with 5-carboxyfluorescein (5-FAM), serves as a high-affinity ligand for the SH2 domain of STAT3. Assays based on this peptide are instrumental in screening for and characterizing small molecule inhibitors that disrupt the STAT3:phosphopeptide interaction, a crucial step in STAT3 activation. The primary application for this probe is in Fluorescence Polarization (FP) assays, a homogeneous technique well-suited for high-throughput screening (HTS)[1][2].

Required Equipment

A comprehensive list of necessary equipment for conducting assays with this compound is provided below.

Equipment CategorySpecific Instrument/ApparatusKey Specifications & Notes
Detection Fluorescence Plate ReaderMust be capable of measuring fluorescence polarization.[3] Requires appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520-535 nm).[4] Examples include models from manufacturers like Molecular Devices, BMG Labtech, and Agilent.
Fluorescence SpectrophotometerFor more detailed kinetic studies and determination of binding affinities.[5]
Liquid Handling Multichannel Pipettes (8 or 12-channel)For efficient dispensing of reagents into microplates.
Single-channel Pipettes (various volumes)For precise preparation of stock solutions and serial dilutions.
Reagent ReservoirsFor use with multichannel pipettes.
General Laboratory Microplates (Black, 96- or 384-well)Black plates are essential to minimize background fluorescence and light scattering.[1]
CentrifugeFor spinning down reagents and protein preparations.
Vortex MixerFor thorough mixing of solutions.
pH MeterFor accurate preparation of buffers.
Analytical BalanceFor precise weighing of compounds and reagents.
IncubatorFor temperature-controlled incubations, typically at room temperature or 37°C.[6]

Experimental Protocols

Protocol 1: STAT3 Inhibitor Screening using Fluorescence Polarization

This protocol outlines a method for screening small molecule libraries for inhibitors of the STAT3 SH2 domain using this compound.

1. Reagent Preparation:

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4.[6]

  • This compound Stock Solution: Prepare a 10 µM stock solution in DMSO. Store at -20°C.

  • Recombinant Human STAT3 Protein Stock Solution: Prepare a stock solution of purified STAT3 protein (e.g., full-length or the SH2 domain) in an appropriate buffer. The final concentration in the assay is typically around 150 nM.[6]

  • Test Compound Plate: Prepare serial dilutions of test compounds in DMSO in a separate microplate.

2. Assay Procedure:

  • Add 2 µL of test compound solution (or DMSO for control wells) to the wells of a black 384-well microplate.

  • Prepare a STAT3 protein solution in assay buffer at a concentration of 150 nM.

  • Add 18 µL of the STAT3 protein solution to each well containing the test compound.

  • Incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Prepare a 20 nM solution of this compound in assay buffer.

  • Add 20 µL of the this compound solution to each well. The final concentration will be 10 nM.[4]

  • Incubate the plate at room temperature for an additional 30 minutes, protected from light.[4]

  • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.

3. Data Analysis:

The inhibition of STAT3 binding is calculated as the percentage decrease in fluorescence polarization relative to the controls. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FP signal, can be determined by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes IC50 values for known STAT3 inhibitors obtained using a this compound based FP assay. This data can be used as a reference for validating the assay and comparing the potency of novel compounds.

CompoundTargetIC50 (µM)Reference
S3I-1757STAT3 SH2 Domain13.5 ± 0.5[7]
JKB887STAT3 SH2 Domain3.5 - 5.5[8]
inS3-54STAT3 DNA-Binding Domain21.3 ± 6.9[1]
inS3-54A18STAT3 DNA-Binding Domain126 ± 39.7[1]
NiclosamideSTAT3 DNA-Binding Domain219 ± 43.4[1]

Visualizations

STAT3 Signaling Pathway and Point of Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (pY705) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Inhibitor Inhibitor Inhibitor->STAT3_active Inhibition of Dimerization

Caption: STAT3 signaling pathway and the inhibitory action of compounds targeting SH2 domain-mediated dimerization.

Experimental Workflow for STAT3 Inhibitor Screening

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Plate Prepare Test Compound Serial Dilutions Add_Compound Add Compound/DMSO to 384-well Plate Compound_Plate->Add_Compound Reagent_Prep Prepare Assay Buffer, STAT3, and Probe Add_STAT3 Add STAT3 Protein Reagent_Prep->Add_STAT3 Add_Compound->Add_STAT3 Incubate1 Incubate 30 min Add_STAT3->Incubate1 Add_Probe Add this compound Incubate1->Add_Probe Incubate2 Incubate 30 min (Protect from Light) Add_Probe->Incubate2 Read_Plate Read Fluorescence Polarization Incubate2->Read_Plate Calculate_IC50 Calculate % Inhibition and IC50 Values Read_Plate->Calculate_IC50

Caption: A step-by-step workflow for the high-throughput screening of STAT3 inhibitors using a fluorescence polarization assay.

Logical Relationship of Fluorescence Polarization Assay Components

FP_Principle cluster_binding Binding Reaction cluster_fp Fluorescence Polarization Signal STAT3 STAT3 Protein Complex STAT3-Probe Complex STAT3->Complex Probe This compound (Probe) Probe->Complex Low_FP Low Polarization Probe->Low_FP Fast Rotation High_FP High Polarization Complex->High_FP Slow Rotation Inhibitor Inhibitor Inhibitor->STAT3 Binding Inhibitor->Complex Displacement

Caption: The principle of the fluorescence polarization assay for detecting inhibitors of the STAT3:probe interaction.

References

Application Notes and Protocols for Data Analysis of Fluorescence Polarization Assays with 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, in fluorescence polarization (FP) assays to investigate its interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This peptide, derived from the gp130 receptor, binds with high affinity to the SH2 domain of STAT3, a critical step in the STAT3 signaling pathway.[1][2] The methodologies detailed herein are particularly relevant for the screening and characterization of small molecule inhibitors targeting the STAT3 SH2 domain, a promising therapeutic target in various cancers and inflammatory diseases.

Introduction to Fluorescence Polarization Assays

Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[3][4] The principle lies in the observation that when a small fluorescent molecule (the tracer, in this case, this compound) is excited with plane-polarized light, it tumbles rapidly, and the emitted light is largely depolarized. However, when the tracer binds to a much larger molecule (like the STAT3 protein), its rotation is significantly slowed, resulting in the emitted light remaining polarized.[5] This change in polarization, measured in millipolarization (mP) units, is directly proportional to the fraction of the tracer bound to its partner, enabling the quantitative analysis of binding events.

Competitive FP assays are a common application where an unlabeled compound competes with the fluorescent tracer for binding to the target protein.[6] A decrease in the FP signal indicates that the unlabeled compound is displacing the tracer, allowing for the determination of the compound's inhibitory potency (IC50).

Key Experimental Protocols

Protocol 1: Direct Binding Assay to Determine Binding Affinity (Kd)

This protocol outlines the steps to determine the equilibrium dissociation constant (Kd) for the interaction between this compound and the STAT3 protein.

Materials:

  • This compound (Tracer)

  • Recombinant STAT3 protein (full-length or SH2 domain)

  • FP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

  • Black, low-volume 384-well plates with a non-binding surface

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.

    • Prepare a stock solution of STAT3 protein in FP Assay Buffer. Centrifuge the protein solution to remove any aggregates.

    • Prepare a dilution series of the STAT3 protein in FP Assay Buffer.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of this compound to each well. A typical starting concentration is in the low nanomolar range (e.g., 5-10 nM).

    • To these wells, add the serially diluted STAT3 protein. Include wells with only the tracer (no protein) to measure the baseline polarization of the free tracer.

    • Bring the final volume of each well to a constant volume (e.g., 20 µL) with FP Assay Buffer.

  • Incubation and Measurement:

    • Mix the plate by gentle shaking for 5 minutes at room temperature.[5]

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization in a microplate reader. Typical excitation and emission wavelengths for 5-FAM are 485 nm and 515-535 nm, respectively.[1][5]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only buffer.

    • Plot the measured mP values against the concentration of the STAT3 protein.

    • Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd value.

Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol describes how to perform a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Same as Protocol 1

  • Unlabeled test compounds (inhibitors)

Procedure:

  • Prepare Reagents:

    • Prepare a dilution series of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 384-well plate, add the serially diluted test compounds.

    • Add a fixed concentration of STAT3 protein to each well. The optimal concentration should be at or near the Kd value determined in Protocol 1.

    • Add a fixed concentration of this compound to each well.

    • Include control wells:

      • Tracer only (no protein, no inhibitor) for minimum polarization.

      • Tracer and STAT3 (no inhibitor) for maximum polarization.

    • Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells and does not exceed a level that affects the assay performance (typically ≤ 1-2%).

  • Incubation and Measurement:

    • Follow the same incubation and measurement steps as in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the polarization at a given inhibitor concentration, mP_min is the polarization of the free tracer, and mP_max is the polarization of the bound tracer.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from fluorescence polarization assays utilizing this compound and targeting the STAT3 SH2 domain.

Table 1: Binding Affinity of this compound to STAT3 SH2 Domain

ParameterValueReference
Dissociation Constant (Kd)150 nM[2]

Table 2: IC50 Values of Known STAT3 Inhibitors

InhibitorIC50 (µM)Assay ConditionsReference
S3I-17577.39 ± 0.95Recombinant STAT3, FP assay[7][8]
JKB8873.5 - 5.560-90 min incubation[7]
GpYLPQTV-NH2 (unlabeled)Dose-dependent reduction in FPCompetitive displacement[2]
StatticNo disruption up to 600 µMFP assay[7]
A18No inhibitionFP assay[8]

Mandatory Visualizations

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway. Cytokine or growth factor binding to their receptors leads to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[9][10][11][12]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Ligand Cytokine/ Growth Factor Receptor Receptor Ligand->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT3_inactive STAT3 JAK->STAT3_inactive 5. Phosphorylation pReceptor Phosphorylated Receptor pReceptor->STAT3_inactive 4. Recruitment (via SH2 domain) pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 6. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 7. Translocation Gene Target Gene Expression Nucleus->Gene 8. Transcription Inhibitor SH2 Domain Inhibitor Inhibitor->STAT3_inactive Blocks Recruitment Probe This compound Probe->STAT3_inactive Binds to SH2 Domain

Caption: Canonical STAT3 signaling pathway and the point of inhibition by SH2 domain binders.

Experimental Workflow for Competitive FP Assay

The workflow diagram below outlines the key steps involved in performing a competitive fluorescence polarization assay to screen for inhibitors of the STAT3 SH2 domain.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - STAT3 Protein - this compound (Tracer) - Test Compounds (Inhibitors) - Assay Buffer start->prep_reagents plate_setup Plate Setup (384-well): - Add serially diluted inhibitors - Add STAT3 protein - Add Tracer prep_reagents->plate_setup controls Include Controls: - Min Polarization (Tracer only) - Max Polarization (Tracer + STAT3) plate_setup->controls incubation Incubate at RT (e.g., 30-60 min) controls->incubation measurement Measure Fluorescence Polarization (mP) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for a competitive fluorescence polarization assay.

References

Troubleshooting & Optimization

Troubleshooting low signal in 5-FAM-GpYLPQTV-NH2 FP assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the 5-FAM-GpYLPQTV-NH2 Fluorescence Polarization (FP) assay. The information is tailored to address common issues, particularly low signal, and to provide clear protocols and visualizations to ensure successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your this compound FP assay, with a focus on troubleshooting low signal problems.

Q1: Why is the overall fluorescence intensity of my 5-FAM tracer low?

A1: Low fluorescence intensity from the this compound tracer can be due to several factors:

  • Incorrect Instrument Settings: The excitation and emission wavelengths for 5-FAM are critical. Ensure your plate reader is set correctly (Excitation: ~485 nm, Emission: ~525 nm).[1] The gain setting on the instrument might also be too low, resulting in a weak signal.[2]

  • Low Tracer Concentration: The concentration of the 5-FAM tracer may be insufficient. It is recommended to perform a tracer titration to determine the optimal concentration that gives a robust signal well above the buffer background.[3]

  • Tracer Degradation: Improper storage or handling of the 5-FAM-labeled peptide can lead to degradation and loss of fluorescence. Store the tracer as recommended by the manufacturer, protected from light, and avoid repeated freeze-thaw cycles.

  • Buffer Interference: Components in your assay buffer could be quenching the fluorescence of the 5-FAM.[3] Test the fluorescence of the tracer in different buffer formulations to identify any quenching components.

Q2: My fluorescence polarization (mP) values are very low or close to zero, even with my binding partner. What could be the cause?

A2: Low millipolarization (mP) values suggest that the tracer is not binding significantly to its partner or that the binding event is not being detected properly. Here are some potential causes:

  • Inactive Binding Partner: The protein or receptor you are studying may be inactive or at a concentration too low to cause a detectable shift in polarization. Verify the activity and concentration of your binding partner.[4]

  • Suboptimal Binding Conditions: The assay buffer composition (pH, ionic strength) may not be optimal for the binding interaction. Review the literature for known optimal binding conditions for your target.

  • Small Size Difference: A fundamental requirement for a significant change in FP is a substantial difference in size between the fluorescent tracer and its binding partner.[3][5] If the binding partner is not significantly larger than the tracer, the change in the tumbling rate upon binding will be small, leading to a minimal change in polarization.

  • Incorrect G-Factor: The G-factor is an instrument-specific value used to correct for instrumental bias in polarization measurements. An incorrect G-factor can lead to inaccurate mP readings.[5][6] Calibrate your instrument's G-factor according to the manufacturer's instructions, often using a solution of free fluorescein.[6][7]

Q3: I see a decrease in fluorescence polarization upon adding my binding partner, which is the opposite of what I expect. Why is this happening?

A3: A decrease in polarization upon the addition of a binding partner is uncommon but can occur under specific circumstances:

  • Conformational Change: The binding event might induce a conformational change in the this compound tracer that increases its flexibility, leading to faster tumbling and a decrease in polarization.

  • Tracer Dissociation from an Aggregate: The tracer may be forming aggregates in solution, leading to an artificially high initial polarization. The addition of the binding partner could disrupt these aggregates, causing the polarization to decrease.

  • Fluorophore Interaction with the Binding Site: The 5-FAM fluorophore itself might be interacting with the binding pocket in a way that is disrupted upon binding, leading to increased mobility of the fluorophore.[1]

Q4: The polarization signal is unstable and fluctuates significantly between reads. What can I do to stabilize it?

A4: Signal instability can be frustrating. Here are some troubleshooting steps:

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Increase the incubation time to ensure the binding is complete and stable before reading the plate.

  • Temperature Fluctuations: FP is sensitive to temperature changes.[5] Ensure that your plate reader and assay plates are at a stable temperature.

  • Well-to-Well Variability: Inconsistent pipetting can lead to variations in reagent concentrations across the plate. Use calibrated pipettes and proper technique to minimize this variability.

  • Plate Type: The choice of microplate is crucial. Use black, non-binding surface plates to minimize background fluorescence and prevent the tracer from sticking to the well surface, which can cause high and variable polarization readings.[1][4] White plates are not suitable for FP assays.[4]

Quantitative Data Summary

The following tables provide recommended starting points for key experimental parameters. Optimization will likely be required for your specific assay.

Table 1: Recommended Instrument Settings for 5-FAM

ParameterRecommended ValueNotes
Excitation Wavelength485 nmCan be optimized within the 480-495 nm range.[1]
Emission Wavelength525 nmCan be optimized within the 515-535 nm range.[1][8]
Cutoff FilterRecommendedUse a cutoff filter between the excitation and emission wavelengths to reduce crosstalk.[1]
G-FactorInstrument-specificCalibrate using a 1 nM fluorescein solution.[6][7]
Number of Flashes10-20 per wellIncreasing the number of flashes can reduce noise.[2]

Table 2: Typical Concentration Ranges for Assay Components

ComponentConcentration RangeNotes
This compound Tracer1 - 50 nMThe optimal concentration should be determined by titration.[1]
Binding Partner (e.g., STAT3)0 - 10 µMThe concentration will depend on the binding affinity (Kd).[9][10]
Non-specific Binding Blocker (e.g., Tween 20)0.01% - 0.1%Can help reduce non-specific binding of the tracer to surfaces.[2][11]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Tracer Concentration

  • Prepare a serial dilution of the this compound tracer in assay buffer, starting from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 0.1 nM).

  • Add the tracer dilutions to the wells of a black, non-binding surface 384-well plate. Include wells with buffer only as a blank.

  • Read the plate in fluorescence intensity mode.

  • Plot the fluorescence intensity versus the tracer concentration.

  • Select a tracer concentration that gives a signal at least 3-5 times higher than the buffer-only blank and is on the linear portion of the curve.[3]

  • Read the plate in fluorescence polarization mode. The mP value of the free tracer should be low and stable across a range of concentrations.

Protocol 2: Binding Saturation Experiment

  • Prepare a serial dilution of your binding partner in assay buffer.

  • In a black, non-binding surface 384-well plate, add a fixed, optimal concentration of the this compound tracer (determined in Protocol 1) to each well.

  • Add the serial dilutions of the binding partner to the wells. Include control wells with tracer only (no binding partner) for the minimum polarization value.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Read the plate in fluorescence polarization mode.

  • Plot the mP values against the concentration of the binding partner to generate a saturation curve. This will allow you to determine the Kd and the optimal concentration of the binding partner for competitive assays.[12]

Visualizations

FP_Assay_Principle cluster_free Free Tracer cluster_bound Bound Tracer FreeTracer This compound DepolarizedLight Depolarized Emission Light FreeTracer->DepolarizedLight Emits BindingPartner Binding Partner (e.g., STAT3) FreeTracer->BindingPartner PolarizedLight_Free Polarized Excitation Light PolarizedLight_Free->FreeTracer Excites Low_mP Low Polarization (Fast Tumbling) DepolarizedLight->Low_mP BoundComplex Bound Complex PolarizedEmission Polarized Emission Light BoundComplex->PolarizedEmission Emits PolarizedLight_Bound Polarized Excitation Light High_mP High Polarization (Slow Tumbling) PolarizedEmission->High_mP FreeTracerBindingPartner FreeTracerBindingPartner

Caption: Principle of the Fluorescence Polarization Assay.

Troubleshooting_Workflow Start Low FP Signal Issue CheckIntensity Is Total Fluorescence Intensity Low? Start->CheckIntensity CheckMP Are mP Values Low Despite Good Intensity? CheckIntensity->CheckMP No IntensitySolutions 1. Check Instrument Settings (Gain, λ) 2. Titrate Tracer Concentration 3. Check Tracer Integrity CheckIntensity->IntensitySolutions Yes MPSolutions 1. Verify Binding Partner Activity/Concentration 2. Optimize Buffer Conditions 3. Check for Sufficient Size Difference 4. Calibrate G-Factor CheckMP->MPSolutions Yes UnstableSignal Is the Signal Unstable? CheckMP->UnstableSignal No IntensitySolutions->CheckMP MPSolutions->UnstableSignal UnstableSolutions 1. Increase Incubation Time 2. Stabilize Temperature 3. Check Pipetting Accuracy 4. Use Non-Binding Plates UnstableSignal->UnstableSolutions Yes End Assay Optimized UnstableSignal->End No UnstableSolutions->End STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene

References

Technical Support Center: Optimizing 5-FAM-GpYLPQTV-NH2 Concentration for Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 5-FAM-GpYLPQTV-NH2 in binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for incorporating this fluorescently labeled peptide into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescently labeled peptide. The peptide sequence, GpYLPQTV, is derived from the gp130 protein, which is a coreceptor for the interleukin-6 (IL-6) family of cytokines. This peptide sequence is known to bind with high affinity to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) protein. The 5-FAM (5-Carboxyfluorescein) is a fluorescent dye attached to the peptide, allowing for the detection and quantification of binding events. Its primary application is in fluorescence polarization (FP) assays to screen for and characterize inhibitors of the STAT3 signaling pathway.[1][2]

Q2: How does the fluorescence polarization (FP) assay work with this peptide?

A2: In an FP assay, the this compound peptide is used as a fluorescent tracer. When the small, fluorescently labeled peptide is unbound in solution, it rotates rapidly, and when excited with polarized light, it emits depolarized light. However, when the peptide binds to a much larger protein, like STAT3, its rotation slows down significantly. This slower tumbling results in the emission of polarized light. The change in polarization is measured and is proportional to the fraction of the peptide that is bound. This principle can be used in competitive binding assays where a potential inhibitor competes with the fluorescent peptide for binding to the target protein, leading to a decrease in fluorescence polarization.[3]

Q3: What is the typical concentration range for this compound in a binding assay?

A3: The optimal concentration of the fluorescently labeled peptide is a critical parameter for a successful binding assay. It should be low enough to minimize background fluorescence and avoid saturating the detector, but high enough to provide a robust signal. For this compound in STAT3 binding assays, typical concentrations range from 10 nM to 50 nM.[4] It is crucial to determine the optimal concentration empirically for your specific experimental setup.

Q4: What is the relevant signaling pathway involving the GpYLPQTV peptide and STAT3?

A4: The GpYLPQTV peptide is a mimetic of a phosphotyrosine (pY) motif found on the gp130 receptor. In the canonical JAK-STAT signaling pathway, cytokine binding (like IL-6) to its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of gene transcription. The this compound peptide competitively binds to the STAT3 SH2 domain, thereby preventing the recruitment of STAT3 to the activated receptor and inhibiting its subsequent activation and dimerization.[1][5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low fluorescence signal - Peptide concentration is too low. - Incorrect excitation/emission wavelengths. - Photobleaching. - Quenching of the fluorophore. - Increase the concentration of this compound incrementally. - Verify the filter settings on your plate reader (for 5-FAM, excitation is ~495 nm and emission is ~520 nm). - Minimize exposure of the samples to light. - Ensure buffer components are not quenching the fluorescence. Consider testing the peptide in different buffers.
High background fluorescence - Buffer components are autofluorescent. - Contaminants in the protein or peptide preparation. - Use of non-optimal microplates. - Test the fluorescence of the buffer alone and consider using a different buffer system. - Ensure high purity of both the peptide and the target protein. - Use black, non-binding surface microplates to minimize background and non-specific binding. [9]
No change in polarization upon addition of binding partner - No binding is occurring. - The size difference between the peptide and the binding partner is insufficient. - The fluorophore is too far from the binding site or has too much rotational freedom (propeller effect). [9]- Verify the activity of your target protein. - Ensure the molecular weight of the binding partner is significantly larger than the peptide. - This is less likely to be an issue with this specific peptide-protein interaction, but consider it for other systems.
High polarization signal for the free peptide - Peptide is aggregating. - Peptide is binding to the microplate. - Include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent aggregation. [10][11]- Use non-binding surface plates.
Assay window (difference in mP between bound and free peptide) is too small - Suboptimal concentrations of peptide or protein. - High background polarization. - Titrate both the fluorescent peptide and the target protein to find concentrations that yield a maximal signal window. - Address causes of high background as mentioned above.

Quantitative Data Summary

The following table summarizes typical experimental parameters for fluorescence polarization assays using this compound with STAT3.

ParameterConcentration/ConditionSource
This compound Concentration 10 nM - 50 nM[4]
STAT3 Concentration 200 nM - 0.8 µM (in direct binding and competition assays)[1]
Incubation Time 30 minutes to 1 hour[1]
Assay Buffer 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100[1]
Alternative Buffer 20 mM Tris pH 8.5, 1 mM EDTA, 5% glycerol, 0.01 mg/ml BSA[12]

Experimental Protocols

Protocol 1: Direct Binding Fluorescence Polarization Assay

This protocol is designed to determine the binding affinity (Kd) of STAT3 for this compound.

Materials:

  • This compound

  • Purified STAT3 protein

  • Assay Buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4)

  • Black, non-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a constant concentration of this compound: Dilute the peptide stock in Assay Buffer to a final concentration that is below the expected Kd (e.g., 20 nM).

  • Prepare serial dilutions of STAT3: Prepare a series of STAT3 dilutions in Assay Buffer. The concentration range should span from well below to well above the expected Kd.

  • Set up the assay plate:

    • Add a fixed volume of the this compound solution to each well.

    • Add an equal volume of the corresponding STAT3 dilution to each well.

    • Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the highest concentration of STAT3 (for maximum polarization).

  • Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure Fluorescence Polarization: Read the plate on a fluorescence polarization reader using appropriate filters for 5-FAM (Excitation ~495 nm, Emission ~520 nm).

  • Data Analysis: Plot the measured millipolarization (mP) values against the logarithm of the STAT3 concentration. Fit the data to a sigmoidal dose-response curve to determine the Kd.

Protocol 2: Competitive Inhibition Fluorescence Polarization Assay

This protocol is used to determine the IC50 of a potential inhibitor that competes with this compound for binding to STAT3.

Materials:

  • Same as Protocol 1, plus the test inhibitor compound.

Procedure:

  • Prepare solutions:

    • Dilute this compound in Assay Buffer to a final concentration equal to its Kd or slightly below.

    • Dilute STAT3 in Assay Buffer to a concentration that gives approximately 50-80% of the maximum binding signal in a direct binding assay.

    • Prepare serial dilutions of the inhibitor compound in Assay Buffer.

  • Set up the assay plate:

    • Add a fixed volume of the STAT3 solution to each well (except for the "no protein" control wells).

    • Add a volume of the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control.

    • Add a fixed volume of the this compound solution to all wells.

  • Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure Fluorescence Polarization: Read the plate as described in Protocol 1.

  • Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis prep_peptide Prepare this compound (e.g., 20 nM) add_reagents Add Reagents to Microplate Wells prep_peptide->add_reagents prep_protein Prepare STAT3 Dilutions prep_protein->add_reagents prep_inhibitor Prepare Inhibitor Dilutions (for competitive assay) prep_inhibitor->add_reagents incubate Incubate at RT (30-60 min) add_reagents->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Plot Data and Determine Kd or IC50 read_fp->analyze

Caption: A generalized workflow for a fluorescence polarization binding assay.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor (gp130) cytokine->receptor Binds jak JAK receptor->jak Activates stat3_mono STAT3 (monomer) receptor->stat3_mono Recruits via SH2 domain jak->receptor Phosphorylates (pY) jak->stat3_mono Phosphorylates p_stat3 p-STAT3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer Dimerizes dna DNA stat3_dimer->dna Translocates & Binds peptide This compound peptide->stat3_mono Competitively Binds SH2 Domain transcription Gene Transcription dna->transcription

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

References

Preventing photobleaching of 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the fluorescently labeled peptide 5-FAM-GpYLPQTV-NH2.

Frequently Asked Questions (FAQs)

Q1: What is 5-FAM and why is it prone to photobleaching?

A1: 5-FAM (5-Carboxyfluorescein) is a derivative of the common fluorophore fluorescein. It absorbs blue light (maximum at ~490 nm) and emits green light (maximum at ~515 nm)[1][2]. Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce[3][4][5]. This process occurs when the fluorophore, during its excited state, undergoes chemical reactions, often with molecular oxygen, that permanently damage its structure. Fluorescein and its derivatives like 5-FAM are known to be susceptible to photobleaching, especially under high-intensity illumination.

Q2: My fluorescent signal from this compound is fading quickly during microscopy. What are the primary causes?

A2: Rapid signal loss is a classic sign of photobleaching. The primary causes are:

  • High Excitation Light Intensity: Using a laser or lamp that is too powerful accelerates the rate of photochemical destruction.[6][7]

  • Long Exposure Times: The longer the sample is illuminated, the more opportunity the fluorophore has to be destroyed.[4][8]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching. It reacts with the excited fluorophore to create reactive oxygen species (ROS) that damage the molecule.[9][10]

  • Suboptimal pH: The fluorescence of FAM is pH-sensitive, with optimal performance typically in the pH range of 7.5 to 8.5.[11][12] Fluorescence decreases significantly at lower pH.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching.[8] They work primarily by scavenging for free radicals and reactive oxygen species generated during fluorescence excitation, thereby protecting the fluorophore from chemical damage.[13][14] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and proprietary commercial formulations like ProLong™ Gold and VECTASHIELD®.[8][14]

Q4: Can I use antifade reagents for both fixed and live-cell imaging?

A4: Yes, but you must use the correct type.

  • For Fixed Cells: Antifade mounting media (e.g., ProLong™ Gold, SlowFade™) are used. These often contain glycerol and a hardening agent to preserve the sample for long-term storage while protecting the fluorophore.[10][15]

  • For Live Cells: Special live-cell antifade reagents (e.g., ProLong™ Live Antifade Reagent, VectaCell Trolox) are required.[15] These are formulated to be non-toxic and work within the physiological conditions of cell culture media.[16]

Q5: Are there more photostable alternatives to 5-FAM?

A5: Yes. While 5-FAM is a widely used dye, newer generations of fluorophores have been engineered for superior photostability.[7] If photobleaching of your 5-FAM-labeled peptide remains a significant issue, consider synthesizing the GpYLPQTV-NH2 peptide with an alternative green fluorophore.

Troubleshooting Guides

Issue 1: Rapid Signal Loss in Fixed Cell Imaging

If you are observing rapid fading of your this compound signal when imaging fixed cells on slides.

Potential Cause Troubleshooting Step Expected Outcome
No Antifade Used Mount your coverslip using a commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).Significant reduction in the rate of photobleaching, allowing for longer imaging times.
High Laser/Lamp Power Reduce the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if available.[7][8]Slower fading of the fluorescent signal. The total number of photons a fluorophore can emit is finite; reducing intensity extends the emission time.
Long Exposure/Dwell Time Decrease the camera exposure time or the pixel dwell time on a confocal microscope to the minimum required for a clear image.[17]Less damage to the fluorophore per image captured, preserving the signal for subsequent acquisitions (e.g., in a Z-stack).
Suboptimal pH Ensure your final mounting medium has a pH between 8.0 and 9.0. Some antifade recipes require pH adjustment.[18][19]Optimized fluorescence intensity from the 5-FAM dye.
Issue 2: Signal Fading and Cell Death in Live-Cell Imaging

If you are observing signal loss from this compound and signs of phototoxicity (e.g., cell blebbing, apoptosis) during live-cell experiments.

Potential Cause Troubleshooting Step Expected Outcome
Phototoxicity Reduce the total light dose. Decrease light intensity and exposure time.[20] Only illuminate the sample when actively acquiring an image.[16][17]Improved cell viability and morphology throughout the time-lapse experiment.
Oxygen-Mediated Damage Add a live-cell compatible antifade reagent (e.g., Trolox, ProLong™ Live) to your imaging medium.[13][16] These reagents scavenge oxygen to reduce photobleaching and phototoxicity.Slower photobleaching and healthier cells, allowing for longer and more reliable time-lapse imaging.
Inappropriate Imaging Frequency Reduce the frequency of image acquisition. Capture images only as often as is necessary to resolve the biological process of interest.[16]Minimized cumulative light exposure, preserving both the fluorescent signal and cell health over the full course of the experiment.
Wrong Filter Sets Use high-quality, narrow band-pass filters that are specifically matched to the excitation and emission spectra of 5-FAM to avoid exposing the cells to unnecessary wavelengths of light.[21]Reduced phototoxicity and improved signal-to-noise ratio.

Quantitative Data

Table 1: Comparison of Common Green Fluorophores

This table provides a comparison of 5-FAM with a more photostable alternative, Alexa Fluor™ 488. Researchers experiencing persistent photobleaching with 5-FAM may consider it as an alternative for peptide conjugation.

Feature5-FAM (Fluorescein) Alexa Fluor™ 488
Max Excitation (nm) ~490 nm[1]~490 nm
Max Emission (nm) ~515 nm[1]~525 nm
Relative Brightness GoodExcellent
Photostability ModerateExcellent[8]
pH Sensitivity High (fluorescence decreases in acidic environments)[12]Low (stable fluorescence across a wide pH range)
Table 2: Overview of Common Antifade Reagents
Reagent TypeActive Ingredient(s)Primary ApplicationSetting Type
ProLong™ Gold/Diamond ProprietaryFixed CellsHard-setting (curing)[10]
VECTASHIELD® ProprietaryFixed CellsNon-setting (soft)
SlowFade™ ProprietaryFixed CellsNon-setting (soft), for short-term storage[10]
Homemade PPD/DABCO p-phenylenediamine / DABCOFixed CellsNon-setting (glycerol-based)[14]
ProLong™ Live Proprietary Oxygen ScavengersLive CellsLiquid additive[15]
Trolox Vitamin E analogLive CellsLiquid additive[13]

Experimental Protocols

Protocol 1: Mounting Fixed Cells with Antifade Medium

This protocol describes the standard procedure for mounting immunofluorescently stained cells or tissues on a slide using a commercial antifade mounting medium to prevent photobleaching of the 5-FAM-labeled peptide.

Materials:

  • Microscope slides with fixed and stained samples

  • Coverslips

  • Commercial antifade mounting medium (e.g., ProLong™ Gold)

  • Pipette

  • Lint-free wipes

Methodology:

  • Sample Preparation: Complete all staining and washing steps for your sample on the microscope slide. Ensure the final wash is with a phosphate-buffered saline (PBS) solution.

  • Remove Excess Buffer: Carefully aspirate or use the edge of a lint-free wipe to remove as much of the final wash buffer as possible without allowing the sample to dry out.

  • Apply Antifade Medium: Dispense one to two drops (approximately 20-50 µL) of the antifade mounting medium directly onto the sample.[22]

  • Mount Coverslip: Hold a clean coverslip at a 45-degree angle. Touch one edge to the slide and slowly lower it onto the mounting medium. This technique helps to prevent the formation of air bubbles.[22][23]

  • Cure (for hard-setting media): If using a hard-setting mountant like ProLong™ Gold, leave the slide on a flat, dark surface at room temperature for 24 hours to allow the medium to cure fully.[10] This provides the best refractive index and sample preservation. For non-setting media, you can image immediately.

  • Seal (Optional but Recommended): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Storage: Store slides flat and protected from light at 4°C.

Protocol 2: Preparing Live Cells for Imaging with an Antifade Reagent

This protocol outlines how to prepare live cells treated with this compound for time-lapse imaging while minimizing photobleaching and phototoxicity.

Materials:

  • Cells cultured in an appropriate imaging dish (e.g., glass-bottom dish)

  • This compound peptide

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Live-cell antifade reagent (e.g., 100X ProLong™ Live Antifade Reagent)

  • Incubated microscope stage

Methodology:

  • Label Cells: Incubate your live cells with the this compound peptide according to your specific experimental protocol to achieve labeling.

  • Prepare Imaging Medium: Prepare the final volume of live-cell imaging medium required for your experiment. Just before use, add the live-cell antifade reagent to its final working concentration (e.g., add 10 µL of 100X ProLong™ Live to 1 mL of medium).[15]

  • Medium Exchange: Gently wash the cells twice with pre-warmed imaging medium to remove any unbound peptide.

  • Add Antifade Medium: Add the final volume of imaging medium containing the antifade reagent to your cells.

  • Equilibrate: Place the imaging dish on the incubated microscope stage and allow the cells to equilibrate for at least 10-15 minutes before starting image acquisition. This ensures the temperature and CO₂ levels are stable.

  • Set Imaging Parameters: Configure your microscope settings. Use the lowest possible light intensity and the shortest possible exposure time that allows for adequate signal detection.[24]

  • Acquire Images: Begin your time-lapse imaging experiment, keeping the shutter closed or illumination off between acquisitions to minimize light exposure.[17]

Visualizations

cluster_prep Sample Preparation cluster_mount Mounting (Fixed Cells) cluster_live Imaging Prep (Live Cells) cluster_acq Image Acquisition Prep Prepare 5-FAM Peptide Solution Label Label Live or Fixed Cells Prep->Label Wash Wash to Remove Unbound Peptide Label->Wash Antifade Add Antifade Mounting Medium Wash->Antifade Fixed LiveAntifade Add Live-Cell Antifade Reagent Wash->LiveAntifade Live Coverslip Mount Coverslip Antifade->Coverslip Settings Optimize Settings: - Low Light Intensity - Short Exposure Time Coverslip->Settings Equilibrate Equilibrate on Stage LiveAntifade->Equilibrate Equilibrate->Settings Acquire Acquire Image / Time-Lapse Settings->Acquire

Caption: Experimental workflow for fluorescence imaging.

S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence (Emission) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing T1->S0 Quenching Bleached Photobleached State T1->Bleached Reaction with O2 (Damage) Antifade Antifade Reagent

Caption: Mechanism of photobleaching and antifade action.

Start Signal Fading? LiveFixed Live or Fixed Sample? Start->LiveFixed Yes Fixed FIXED Live LIVE UseAntifade Using Antifade Mounting Medium? LiveFixed->UseAntifade Fixed CheckToxicity Observing Phototoxicity? LiveFixed->CheckToxicity Live AddAntifade Solution: Add Antifade Mounting Medium UseAntifade->AddAntifade No ReduceLight Solution: Reduce Light Intensity & Exposure Time UseAntifade->ReduceLight Yes AddLiveAntifade Solution: Add Live-Cell Antifade Reagent CheckToxicity->AddLiveAntifade No ReduceAcq Solution: Reduce Light Dose & Acquisition Frequency CheckToxicity->ReduceAcq Yes

Caption: Troubleshooting flowchart for photobleaching.

References

Minimizing non-specific binding of 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding and other common issues encountered when using the 5-FAM-GpYLPQTV-NH2 fluorescent peptide in experimental assays.

Troubleshooting Guide

High background fluorescence and non-specific binding are common challenges in fluorescence-based assays. The following guide provides systematic steps to identify and resolve these issues.

Problem 1: High Background Fluorescence

High background fluorescence can mask the specific signal from the binding interaction, reducing the assay's sensitivity and dynamic range.

Potential Cause Recommended Solution Quantitative Data/Example
Excessive this compound Concentration: Titrate the peptide concentration to find the lowest concentration that provides a stable and sufficient fluorescence signal.In a fluorescence polarization (FP) assay, a typical starting concentration for a FAM-labeled peptide is in the low nanomolar range (e.g., 1-20 nM)[1][2].
Autofluorescence from Assay Components: - Use phenol red-free media for cell-based assays.- Screen different microplates, as some plastics can be autofluorescent. Glass-bottom plates are often a better choice.- Check for autofluorescence of buffers and other reagents by measuring their fluorescence in the absence of the peptide.N/A
Non-specific Binding to Surfaces: - Add a non-ionic detergent, such as 0.01% - 0.05% Tween-20 or Triton X-100, to the assay buffer to prevent the peptide from adsorbing to the microplate wells or other surfaces.[3]- Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the buffer to block non-specific binding sites.[1]N/A
Peptide Aggregation: - Prepare fresh dilutions of the peptide from a concentrated stock solution for each experiment.- Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to discourage aggregation.[3]N/A

Problem 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the specific binding signal from the background noise, leading to inaccurate and unreliable data.

Potential Cause Recommended Solution Quantitative Data/Example
Suboptimal Protein Concentration: Titrate the protein concentration to find the optimal range that yields a significant change in fluorescence upon peptide binding.For an FP assay, the protein concentration is typically titrated from a concentration well above the expected dissociation constant (Kd) to a concentration well below it.
Incorrect Buffer Composition: - Ensure the buffer pH is optimal for both the protein's activity and the fluorophore's stability. For 5-FAM, a pH of 7.5-8.5 is generally recommended.[4]- Avoid buffers containing primary amines (e.g., Tris) if the peptide labeling chemistry is amine-reactive, as this can interfere with the assay.N/A
Fluorescence Quenching: - Be aware of any compounds in the assay that might quench the fluorescence of 5-FAM.- If quenching is suspected, the fluorescence intensity of the peptide can be measured in the presence and absence of the potential quencher.N/A

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a fluorescently labeled peptide primarily used as a probe in fluorescence polarization (FP) assays to study its binding to the SH2 domain of the STAT3 (Signal Transducer and Activator of Transcription 3) protein.[2][5][6] The GpYLPQTV sequence is derived from the gp130 receptor, which is involved in the STAT3 signaling pathway.[2][7]

Q2: How does the STAT3 signaling pathway involving gp130 work?

A2: The binding of a cytokine (like Interleukin-6) to its receptor leads to the dimerization of the gp130 receptor. This dimerization activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the gp130 receptor. These phosphorylated sites serve as docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of gene transcription.[7][8][9][10][11]

Q3: What are the key parameters to optimize in a fluorescence polarization assay using this peptide?

A3: The key parameters to optimize include:

  • Concentration of this compound: Should be kept low (typically in the low nM range) and ideally below the Kd of the interaction to ensure that the binding of the protein leads to a significant change in polarization.[12]

  • Concentration of the target protein (e.g., STAT3): Should be titrated to determine the optimal concentration that gives a robust signal window.

  • Buffer composition: pH, ionic strength, and the inclusion of additives like detergents (e.g., Tween-20) and blocking agents (e.g., BSA) are critical for minimizing non-specific binding and maintaining protein stability.

  • Incubation time: Sufficient time should be allowed for the binding reaction to reach equilibrium.

Q4: Can I use this peptide in cell-based assays?

A4: While this compound is primarily used in in vitro biochemical assays like FP, its use in cell-based assays would require consideration of its cell permeability. Unmodified peptides generally have poor cell membrane permeability. For intracellular targets, modifications such as conjugation to a cell-penetrating peptide may be necessary.

Experimental Protocols

Detailed Methodology for a Competitive Fluorescence Polarization Assay

This protocol describes a typical competitive FP assay to screen for inhibitors of the STAT3-GpYLPQTV interaction.

Materials:

  • This compound (fluorescent probe)

  • Recombinant STAT3 protein

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5

  • Test compounds (potential inhibitors)

  • Black, non-binding surface 96-well or 384-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a 2X stock solution of this compound in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10 nM).

    • Prepare a 2X stock solution of STAT3 protein in assay buffer. The optimal concentration should be predetermined by a saturation binding experiment but is often in the nanomolar range (e.g., 150 nM).[13]

    • Prepare serial dilutions of the test compounds in assay buffer at 4X the final desired concentrations.

  • Assay Setup (for a 100 µL final volume):

    • Control Wells:

      • Blank (Probe only): 50 µL of 2X this compound + 50 µL of assay buffer.

      • Positive Control (Probe + Protein): 50 µL of 2X this compound + 25 µL of 2X STAT3 protein + 25 µL of assay buffer with DMSO (at the same concentration as the test compounds).

    • Test Wells:

      • Add 25 µL of the 4X test compound dilutions.

      • Add 25 µL of 2X STAT3 protein.

      • Add 50 µL of 2X this compound.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[13]

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for 5-FAM (e.g., Ex: 485 nm, Em: 535 nm).[12][14]

  • Data Analysis:

    • The degree of inhibition is calculated by comparing the polarization values of the test wells to the positive and blank control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding gp130 gp130 Receptor->gp130 2. Receptor Dimerization JAK JAK gp130->JAK 3. JAK Recruitment STAT3_inactive STAT3 gp130->STAT3_inactive 6. STAT3 Recruitment to p-gp130 pJAK P-JAK JAK->pJAK 4. JAK Activation pJAK->gp130 pJAK->STAT3_inactive 7. STAT3 Phosphorylation pSTAT3_mono P-STAT3 STAT3_inactive->pSTAT3_mono pSTAT3_dimer P-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer 8. Dimerization pSTAT3_dimer_nuc P-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc 9. Nuclear Translocation DNA DNA pSTAT3_dimer_nuc->DNA 10. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 11. Transcription FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_measurement 3. Incubation & Measurement cluster_analysis 4. Data Analysis Prepare_Peptide Prepare 2X This compound Add_Peptide Add Fluorescent Peptide Prepare_Peptide->Add_Peptide Prepare_Protein Prepare 2X STAT3 Protein Add_Protein Add STAT3 Protein Prepare_Protein->Add_Protein Prepare_Inhibitor Prepare 4X Inhibitor Dilutions Add_Inhibitor Add Inhibitor (or buffer) Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Protein Add_Protein->Add_Peptide Incubate Incubate at RT (30-60 min) Add_Peptide->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Impact of buffer composition on 5-FAM-GpYLPQTV-NH2 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer composition on assays utilizing the 5-FAM-GpYLPQTV-NH2 fluorescent peptide probe. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an assay using this compound?

A1: The optimal pH for assays with this compound is generally in the neutral to slightly alkaline range (pH 7.0-8.5). The fluorophore 5-carboxyfluorescein (5-FAM) is pH-sensitive, and its fluorescence intensity significantly decreases in acidic conditions below pH 7.0.[1] For consistent and maximal signal, maintaining a stable pH within this range is critical. A buffer system such as Tris or HEPES is commonly used to maintain a stable pH.[2]

Q2: How does ionic strength affect my this compound assay?

A2: Ionic strength, typically modulated by salt concentration (e.g., NaCl), can significantly impact assays involving protein-peptide interactions. High ionic strength can weaken electrostatic interactions, potentially reducing the binding affinity between this compound and its target protein.[1][3] This can be useful for adjusting the binding affinity to a measurable range in high-affinity interactions.[1] Conversely, inconsistent or unintended variations in ionic strength can lead to poor reproducibility.

Q3: Why are detergents like NP-40 or Triton X-100 included in the assay buffer?

A3: Non-ionic detergents such as NP-40 or Triton X-100 are often included in assay buffers to prevent the non-specific binding of the fluorescent peptide and proteins to the surfaces of microplates or other labware.[4] This is particularly important in fluorescence polarization (FP) assays, where such binding can lead to artificially high polarization values and inaccurate results. They also help to maintain the solubility and stability of proteins.

Q4: What is the role of additives like Bovine Serum Albumin (BSA) and Dithiothreitol (DTT)?

A4:

  • BSA: Bovine Serum Albumin is a carrier protein often added to assay buffers to prevent the non-specific adsorption of the target protein to surfaces.[5] However, it's important to use BSA that does not bind to the fluorophore, as this could increase background polarization.[5]

  • DTT: Dithiothreitol is a reducing agent used to prevent the oxidation of cysteine residues in the target protein, which can be crucial for maintaining its native conformation and activity.

Q5: Can Dimethyl Sulfoxide (DMSO) in my compound library affect the assay?

A5: Yes, DMSO is a common solvent for compound libraries, but its concentration in the final assay mixture should be carefully controlled. High concentrations of DMSO can denature proteins and interfere with binding interactions. It is advisable to keep the final DMSO concentration consistent across all wells and typically below 1-2%.[2]

Troubleshooting Guides

Issue 1: Low Fluorescence Signal

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH Ensure the buffer pH is between 7.0 and 8.5. The fluorescence of 5-FAM is significantly quenched at lower pH values.[1]
Photobleaching Minimize the exposure of the fluorescent peptide and assay plates to light.
Incorrect Wavelengths Verify that the excitation and emission wavelengths on the plate reader are set correctly for 5-FAM (Excitation: ~490 nm, Emission: ~520 nm).[6]
Peptide Degradation Store the this compound peptide protected from light and at the recommended temperature to prevent degradation.
Issue 2: High Background Signal or Poor Z' Factor

Possible Causes & Solutions:

CauseRecommended Solution
Non-specific Binding Include a non-ionic detergent (e.g., 0.01% NP-40 or Triton X-100) and/or a carrier protein like BSA (e.g., 0.01 mg/mL) in the assay buffer.[2][5]
Buffer Autofluorescence Test the fluorescence of the buffer alone. If it is high, try using higher purity reagents or a different buffer system.
Protein Aggregation Centrifuge the protein stock solution before use to remove any aggregates that can cause light scattering.
Compound Interference Screen compounds from your library for intrinsic fluorescence at the assay wavelengths.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature Fluctuations Maintain a constant temperature during the assay incubation and reading, as temperature can affect binding kinetics and fluorescence.[1]
Variable Ionic Strength Ensure the ionic strength is consistent across all wells by using the same buffer composition.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or ensure proper sealing and incubation to minimize evaporation.

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay

This protocol is a general guideline for a competitive FP assay to screen for inhibitors of the interaction between a target protein (e.g., STAT3) and this compound.

Materials:

  • This compound (fluorescent probe)

  • Target Protein (e.g., purified STAT3)

  • Assay Buffer (e.g., 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA)[2]

  • Test compounds dissolved in DMSO

  • Black, non-binding surface 96- or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the this compound probe and target protein to the desired working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the probe and at a concentration that gives a significant polarization shift upon binding.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the test compounds or DMSO (for control wells) to the appropriate wells.

    • Add the target protein to all wells except for the "probe only" controls.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-protein interaction.

    • Add the this compound probe to all wells.

  • Incubation and Measurement:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at a constant temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader with appropriate filters for 5-FAM.

Quantitative Data Summary

The following tables provide illustrative data on how buffer components can affect assay performance. The exact values will be system-dependent and should be determined empirically.

Table 1: Effect of pH on 5-FAM Fluorescence Intensity

pHRelative Fluorescence Intensity (%)
5.025
6.060
7.095
7.5100
8.0100
8.598

Note: Data is illustrative, based on the known pH sensitivity of fluorescein.[1]

Table 2: Impact of Ionic Strength on a Hypothetical Protein-Peptide Interaction

NaCl Concentration (mM)Apparent Kd (nM)
5010
10025
15050
20080

Note: This table illustrates the general trend of decreasing affinity (increasing Kd) with higher ionic strength due to the shielding of electrostatic interactions.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Measurement A Prepare Assay Buffer E Add Buffer and Compounds/DMSO A->E B Dilute 5-FAM Probe H Add 5-FAM Probe B->H C Dilute Target Protein F Add Target Protein C->F D Prepare Compound Dilutions D->E E->F G Incubate (Compound-Protein) F->G G->H I Incubate (Equilibrium) H->I J Read Fluorescence Polarization I->J

Caption: General workflow for a competitive fluorescence polarization assay.

troubleshooting_logic Start Assay Issue Detected LowSignal Low Fluorescence Signal? Start->LowSignal HighBg High Background / Poor Z'? LowSignal->HighBg No CheckpH Verify Buffer pH (7.0-8.5) LowSignal->CheckpH Yes Inconsistent Inconsistent Results? HighBg->Inconsistent No AddDetergent Add Detergent/BSA HighBg->AddDetergent Yes CheckPipetting Verify Pipetting Accuracy Inconsistent->CheckPipetting Yes End Re-run Assay Inconsistent->End No CheckWavelengths Confirm Reader Wavelengths CheckpH->CheckWavelengths CheckWavelengths->End CheckProteinAgg Check for Protein Aggregates AddDetergent->CheckProteinAgg CheckProteinAgg->End ControlTemp Ensure Constant Temperature CheckPipetting->ControlTemp ControlTemp->End

Caption: A logical flow for troubleshooting common assay issues.

References

How to address high background fluorescence in STAT3 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STAT3 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on mitigating high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence in a STAT3 immunofluorescence assay?

High background fluorescence in STAT3 immunofluorescence assays can obscure specific signals and lead to inaccurate interpretations. The most common causes include:

  • Non-specific antibody binding: The primary or secondary antibody may bind to cellular components other than STAT3.

  • Autofluorescence: Certain cellular components, like mitochondria and lysosomes, can naturally fluoresce, especially when excited with UV or blue light.[1] Fixatives like glutaraldehyde can also induce autofluorescence.

  • Insufficient blocking: Inadequate blocking of non-specific binding sites on the cells or tissue can lead to increased background.

  • Inadequate washing: Failure to sufficiently wash away unbound antibodies can result in a high background signal.

  • Antibody concentration too high: Using primary or secondary antibodies at a concentration that is too high can increase non-specific binding.

Q2: How can I determine the source of the high background in my STAT3 assay?

To identify the source of high background, it is essential to include proper controls in your experiment. Here are some key controls:

  • Secondary antibody only control: This control, where the primary antibody is omitted, helps determine if the secondary antibody is binding non-specifically to the sample.

  • Unstained sample control: Examining an unstained sample under the microscope will reveal the level of endogenous autofluorescence.[1]

  • Isotype control: This control, using an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target protein, helps to assess non-specific binding of the primary antibody.

Q3: What is the typical subcellular localization of STAT3, and how does this relate to background fluorescence?

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is typically found in the cytoplasm in its inactive state.[2] Upon activation by phosphorylation (commonly at Tyr705), STAT3 dimerizes and translocates to the nucleus to regulate gene expression.[2][3] Therefore, in immunofluorescence experiments, specific STAT3 staining is expected in the cytoplasm and/or nucleus, depending on the activation state of the cells. Diffuse, non-specific staining throughout the cell or high background in compartments where STAT3 is not expected to be localized can indicate a problem with the assay.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues related to high background fluorescence in STAT3 assays.

Issue 1: High background staining observed throughout the entire cell/tissue.

Q: My immunofluorescence images show high, diffuse background staining across the entire sample, making it difficult to discern specific STAT3 localization. What steps can I take to resolve this?

A: This issue often points to problems with antibody concentrations, blocking, or washing steps. Here is a systematic approach to troubleshoot this problem:

1. Optimize Antibody Concentrations:

  • Primary Antibody Titration: If the primary antibody concentration is too high, it can lead to non-specific binding. Perform a titration experiment to determine the optimal dilution.

  • Secondary Antibody Concentration: Similarly, an excess of secondary antibody can increase background. Ensure you are using it at the manufacturer's recommended dilution or perform a titration.

Table 1: Recommended Starting Dilutions for STAT3 Antibodies in Immunofluorescence

Antibody TypeHost SpeciesRecommended Starting DilutionReference
Phospho-STAT3 (S727)Rabbit1:200[4]
Total STAT3Rabbit1:200 (for Immunohistochemistry)[3]

2. Enhance Blocking Efficiency:

  • Choice of Blocking Agent: The choice of blocking buffer is critical. A common and effective blocking solution is 5-10% normal serum from the same species as the secondary antibody, in a buffer containing a detergent like Triton X-100. Bovine Serum Albumin (BSA) at 1-5% can also be used. For phospho-specific antibodies, avoid using milk-based blockers as they contain phosphoproteins that can increase background.

  • Increase Blocking Time and Temperature: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature) to ensure complete blocking of non-specific sites.

3. Improve Washing Steps:

  • Increase Wash Duration and Volume: Insufficient washing may not effectively remove unbound antibodies. Increase the duration and number of wash steps (e.g., 3-4 washes of 5-10 minutes each) with a suitable wash buffer (e.g., PBS with 0.1% Tween 20).

Issue 2: High background specifically from cellular autofluorescence.

Q: I have ruled out issues with my antibodies, but I still observe high background, particularly in the green and red channels. I suspect autofluorescence. How can I reduce it?

A: Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background.[1] Here are strategies to mitigate it:

1. Identify the Source of Autofluorescence:

  • Examine an unstained sample under the fluorescence microscope using the same filter sets as your experiment. This will confirm the presence and intensity of autofluorescence.

2. Implement Quenching Techniques:

  • Chemical Quenching: Several reagents can quench autofluorescence. For example, treating samples with 0.1% Sudan Black B in 70% ethanol can reduce lipofuscin-based autofluorescence.[5] Commercial quenching reagents like TrueBlack™ are also effective.[5][6]

  • Sodium Borohydride Treatment: If you are using aldehyde-based fixatives, treating the samples with sodium borohydride (1 mg/mL in PBS) after fixation can help reduce fixative-induced autofluorescence.[1]

3. Optimize Experimental Parameters:

  • Choice of Fluorophore: If possible, use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is often weaker at longer wavelengths.

  • Fixation Method: Consider using an organic solvent like cold methanol for fixation instead of aldehyde-based fixatives, as this can sometimes reduce autofluorescence.[1]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining for STAT3

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary STAT3 antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBST for 5 minutes each.

    • Perform a final wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: The STAT3 signaling pathway is initiated by cytokine or growth factor binding to its receptor.

IF_Workflow Start Start: Cells/Tissue on Slide Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-STAT3) Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mounting (with DAPI) Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical experimental workflow for STAT3 immunofluorescence staining.

Caption: A decision tree to troubleshoot high background fluorescence in STAT3 assays.

References

5-FAM-GpYLPQTV-NH2 stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled peptide that acts as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The 5-FAM (5-Carboxyfluorescein) fluorophore allows for the detection and quantification of the peptide in various experimental setups. Its primary application is in cancer research, particularly in high-throughput screening (HTS) assays like fluorescence polarization (FP) to identify and characterize STAT3 inhibitors.[3][4][5]

Q2: How should I store this compound?

Proper storage is crucial to maintain the stability and functionality of the peptide. Recommendations vary for the powdered form and reconstituted solutions.

  • Powdered Form: Store the lyophilized powder at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods.[1] It is essential to keep it in a sealed container, protected from moisture.[1]

  • Stock Solutions: Once reconstituted, the stability of the stock solution depends on the storage temperature. For optimal stability, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 6 months.[1]

    • Store at -20°C for up to 1 month.[1]

Q3: What solvent should I use to reconstitute this compound?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for reconstituting this peptide. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.

Troubleshooting Guides

Issue 1: Inconsistent or Low Fluorescence Signal

Possible Causes:

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide or the 5-FAM dye.

  • Photobleaching: The 5-FAM fluorophore is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[6][7][8][9]

  • pH Sensitivity of 5-FAM: The fluorescence of FAM is pH-dependent, with decreased fluorescence below pH 7.[10]

  • Peptide Aggregation: Peptides, especially hydrophobic ones, can aggregate in solution, leading to quenching of the fluorescent signal.[11][12][13]

Solutions:

  • Verify Storage Conditions: Ensure the peptide has been stored according to the recommended guidelines (see FAQ 2).

  • Minimize Light Exposure: Protect the peptide solution from light by using amber vials or wrapping tubes in foil. During experiments, minimize the exposure time to the excitation light source.[7][9]

  • Optimize Buffer pH: Maintain a buffer pH between 7.5 and 8.5 for optimal 5-FAM fluorescence.[10]

  • Prevent Aggregation:

    • Prepare fresh solutions and avoid repeated freeze-thaw cycles.

    • Consider the use of anti-aggregation agents if aggregation is suspected.

    • Ensure the peptide is fully dissolved in the buffer.

Issue 2: Poor Performance in Fluorescence Polarization (FP) Assays

Possible Causes:

  • Impure Peptide: The presence of unlabeled peptide or free 5-FAM dye can interfere with the assay and lead to inaccurate results.[14]

  • Suboptimal Assay Conditions: Incorrect concentrations of the peptide, protein, or other assay components can affect the dynamic range of the assay.

  • Non-specific Binding: The peptide may bind to the surface of the microplate, leading to artificially high polarization values.[15]

Solutions:

  • Use High-Purity Peptide: Ensure the this compound peptide is of high purity (>95%).

  • Optimize Assay Parameters: Titrate the concentrations of the fluorescent peptide and the target protein to determine the optimal working concentrations for your specific assay.

  • Use Non-Binding Surface Plates: To minimize non-specific binding, use microplates with a non-binding surface.[15]

  • Include Proper Controls: Run controls with the free 5-FAM dye and unlabeled peptide to assess their contribution to the signal.

Quantitative Data Summary

ParameterConditionRecommended Value/ActionReference(s)
Storage (Powder) Long-term-80°C (up to 2 years)[1]
Short-term-20°C[1]
Storage (Solution) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Reconstitution Solvent DMSO
Optimal pH for 5-FAM 7.5 - 8.5[10]

Experimental Protocols

General Protocol for a STAT3 Fluorescence Polarization Competition Assay

This protocol provides a general framework for a competitive FP assay to screen for STAT3 inhibitors using this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of purified STAT3 protein in an appropriate buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol).

    • Prepare a series of dilutions of the test compounds (potential inhibitors) in the assay buffer.

  • Assay Procedure:

    • In a non-binding surface 96-well or 384-well black microplate, add the assay buffer.

    • Add the test compounds at various concentrations to the wells.

    • Add the STAT3 protein to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding between STAT3 and the test compounds.

    • Add the this compound probe to all wells.

    • Incubate for another predetermined time (e.g., 60-90 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for 5-FAM (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • The decrease in fluorescence polarization is indicative of the displacement of this compound from STAT3 by the test compound.

    • Calculate the IC50 values for the test compounds.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_peptide Prepare this compound Stock Solution add_probe Add this compound prep_peptide->add_probe prep_protein Prepare STAT3 Protein Stock Solution add_protein Add STAT3 Protein prep_protein->add_protein prep_compounds Prepare Test Compound Dilutions add_compounds Add Test Compounds prep_compounds->add_compounds add_buffer Add Assay Buffer to Plate add_buffer->add_compounds add_compounds->add_protein incubate1 Incubate (e.g., 30 min) add_protein->incubate1 incubate1->add_probe incubate2 Incubate (e.g., 60-90 min) add_probe->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

Caption: Workflow for a STAT3 Fluorescence Polarization Competition Assay.

troubleshooting_workflow start Inconsistent/ Low Fluorescence cause1 Peptide Degradation? start->cause1 solution1 Verify Storage (-80°C/-20°C) cause1->solution1 Yes cause2 Photobleaching? cause1->cause2 No solution2 Minimize Light Exposure cause2->solution2 Yes cause3 Incorrect pH? cause2->cause3 No solution3 Use Buffer pH 7.5-8.5 cause3->solution3 Yes cause4 Aggregation? cause3->cause4 No solution4 Prepare Fresh Solutions, Avoid Freeze-Thaw cause4->solution4 Yes

Caption: Troubleshooting Low Fluorescence Signal.

References

Interpreting unexpected results in 5-FAM-GpYLPQTV-NH2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, in their experiments. This peptide is a well-characterized inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and is commonly employed in fluorescence polarization (FP) assays to study STAT3 dimerization and screen for novel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescently labeled peptide. The peptide sequence, GpYLPQTV-NH2, is derived from the gp130 receptor and binds with high affinity to the SH2 domain of STAT3. The 5-FAM (5-Carboxyfluorescein) is a fluorescent dye that allows for the detection and quantification of this binding event. Its primary application is in Fluorescence Polarization (FP) assays to monitor STAT3:peptide interactions and to screen for small molecule inhibitors that disrupt STAT3 dimerization.[1][2]

Q2: How does the Fluorescence Polarization (FP) assay work with this peptide?

A2: The principle of the FP assay is based on the rotational speed of molecules in solution.[3] Small, unbound this compound tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized, resulting in a low FP value (measured in millipolarization, mP). When the peptide binds to the much larger STAT3 protein, its tumbling slows down significantly. This slower rotation results in a higher degree of polarization of the emitted light and a correspondingly high mP value.[4] Inhibitors that disrupt the STAT3:peptide interaction will cause a decrease in the mP value.

Q3: What are the key experimental controls for a STAT3 FP assay?

A3: To ensure the reliability of your results, the following controls are essential:

  • No Protein Control: this compound in assay buffer alone to determine the baseline mP of the free peptide.

  • No Peptide Control: STAT3 protein in assay buffer to check for background fluorescence or light scattering.

  • Positive Control Inhibitor: A known STAT3 inhibitor (e.g., Stattic, S3I-201) to validate the assay's ability to detect inhibition.[2]

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve test compounds.

Troubleshooting Guide

Unexpected Result 1: High background fluorescence or signal in the "no peptide" control.
Potential Cause Troubleshooting Step
Contaminated Assay Buffer Prepare fresh assay buffer using high-purity reagents. Test each component of the buffer individually for fluorescence.[5]
Protein Aggregation Centrifuge the STAT3 protein solution to remove aggregates before use. Consider filtering the protein through a 0.22 µm filter.[6]
Autofluorescent Compounds If screening a compound library, test the compounds for intrinsic fluorescence at the excitation and emission wavelengths of 5-FAM.
Non-specific Binding to Plate Use non-binding surface (NBS) black microplates to minimize peptide and protein adsorption.[7]
Unexpected Result 2: Low mP signal change upon addition of STAT3 protein.
Potential Cause Troubleshooting Step
Inactive STAT3 Protein Verify the activity of your STAT3 protein using a known binding partner or a different assay. Ensure proper storage and handling of the protein.
Incorrect Buffer Conditions Optimize buffer components such as pH, salt concentration, and additives (e.g., DTT, BSA) as they can influence protein folding and binding.
"Propeller Effect" The FAM dye may be attached in a way that its rotation is not significantly hindered upon peptide binding. While this is inherent to the probe, ensuring optimal buffer conditions can sometimes help.[5][8]
Insufficient Protein Concentration Perform a protein titration to determine the optimal concentration of STAT3 that gives a robust signal window.
Unexpected Result 3: High variability in mP readings between replicate wells.
Potential Cause Troubleshooting Step
Pipetting Inaccuracies Use calibrated pipettes and ensure proper mixing in each well. For high-throughput screening, consider using automated liquid handlers.
Air Bubbles in Wells Centrifuge the plate briefly after adding all components to remove air bubbles.
Temperature Fluctuations Allow all reagents and the microplate to equilibrate to the same temperature before starting the assay.
Instrument Settings Optimize the plate reader's gain, number of flashes per well, and read height to maximize signal-to-noise and minimize variability.[9]
Unexpected Result 4: Unexpected decrease in mP value with a test compound.
Potential Cause Troubleshooting Step
Compound is a True Inhibitor This is the desired outcome. The compound is displacing the this compound from STAT3.
Compound Quenches Fluorescence Measure the total fluorescence intensity in the presence of the compound. A significant decrease in intensity suggests quenching, which can artificially lower the mP value.
Compound is Autofluorescent As mentioned, measure the fluorescence of the compound alone. High background from the compound can interfere with the FP measurement. Using far-red fluorescent probes can sometimes mitigate this issue.[10]
Compound Causes Protein Denaturation/Precipitation Visually inspect the wells for precipitation. Perform a counterscreen to assess the compound's effect on an unrelated protein-peptide interaction.

Quantitative Data Summary

The following tables provide examples of expected quantitative data in a typical this compound FP assay. Actual values may vary depending on the specific experimental conditions and instrumentation.

Table 1: Example of STAT3 Titration

STAT3 Concentration (nM)Average mPStandard Deviation
0505
101207
251808
5022010
1002509
20026011

Table 2: IC50 Values of Known STAT3 Inhibitors in FP Assays

InhibitorReported IC50 (µM)Reference
S3I-17577.39 ± 0.95[2]
GpYLPQTV (unlabeled)~0.3 (Displacement)[6]
Niclosamide>50 (No SH2 domain activity)[2]
Stattic>600 (No SH2 domain activity)[11]

Experimental Protocols

Detailed Protocol for a STAT3 Inhibition FP Assay

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, and 0.01% Triton-X100.[11]

    • This compound Stock: Prepare a 10 µM stock solution in the assay buffer.

    • STAT3 Stock: Prepare a 1 µM stock solution of full-length, GST-tagged human STAT3 protein in the assay buffer.[1]

    • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in assay buffer.

  • Assay Procedure (96-well half-area black plate):

    • To each well, add the components in the following order:

      • Assay Buffer to bring the final volume to 30 µL.

      • Test compound at various concentrations (final DMSO concentration should be ≤1%).

      • 100 nM of STAT3 protein.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.[1]

    • Add 10 nM of this compound to each well.

    • Incubate for an additional 30 minutes at room temperature with gentle agitation.[12]

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for 5-FAM (Excitation: ~485 nm, Emission: ~520 nm).

    • Set the instrument to measure both parallel and perpendicular fluorescence intensity.

  • Data Analysis:

    • Calculate the mP values for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Probe This compound Probe->pSTAT3 Inhibition Point

Caption: The canonical STAT3 signaling pathway and the point of inhibition by this compound.

FP_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, STAT3, Peptide, Compounds) Start->Reagent_Prep Plate_Setup Add STAT3 and Test Compound to Microplate Reagent_Prep->Plate_Setup Incubation1 Incubate (60 min) Plate_Setup->Incubation1 Add_Peptide Add this compound Incubation1->Add_Peptide Incubation2 Incubate (30 min) Add_Peptide->Incubation2 Read_Plate Read Fluorescence Polarization (mP) Incubation2->Read_Plate Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Data_Analysis Decision Inhibition? Data_Analysis->Decision End End Decision->End Yes Decision->End No

References

Validation & Comparative

Unveiling the Selectivity of a Widely Used STAT3 Probe: A Comparative Guide to the Cross-reactivity of 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent peptide probe 5-FAM-GpYLPQTV-NH2, a critical understanding of its binding specificity is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of this compound with various Signal Transducer and Activator of Transcription (STAT) proteins, supported by available experimental data and detailed protocols.

The this compound probe is a valuable tool for investigating the function of STAT3, a key protein involved in cell growth, differentiation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, including cancer and inflammatory disorders. This fluorescently labeled peptide, derived from the gp130 receptor subunit, is primarily employed in fluorescence polarization (FP) assays to screen for and characterize STAT3 inhibitors. However, the STAT protein family comprises seven members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) that share structural similarities, particularly in their SH2 domains, the binding site for this probe. This raises the important question of the probe's selectivity and the potential for off-target binding to other STAT proteins.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-STAT signaling cascade is a principal pathway for transducing signals from a multitude of cytokines and growth factors from the cell surface to the nucleus, where they regulate gene expression. The pathway plays a crucial role in immunity, cell proliferation, differentiation, and apoptosis.

JAK_STAT_Pathway Canonical JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. Receptor Dimerization & JAK Activation STAT_monomer Inactive STAT Receptor:f2->STAT_monomer 4. STAT Recruitment to Receptor JAK->Receptor:f2 3. Receptor Phosphorylation JAK->STAT_monomer 5. STAT Phosphorylation pSTAT_monomer Phosphorylated STAT STAT_dimer STAT Dimer pSTAT_monomer->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 8. DNA Binding & Gene Regulation

Caption: A diagram of the canonical JAK-STAT signaling pathway.

Cross-reactivity of this compound with STAT Proteins

STAT ProteinPeptide ProbeBinding Affinity (Kd)Assay TypeReference
STAT3 GpYLPQTV-NH2150 nMFluorescence Polarization[1]
STAT1 This compoundData not availableFluorescence Polarization[2]
STAT2 This compoundData not availableNot Applicable
STAT4 5-carboxyfluorescein-GpYLPQNID34 ± 4 nMFluorescence Polarization[3][4]
STAT5a This compoundData not availableNot Applicable
STAT5b This compoundData not availableNot Applicable
STAT6 This compoundData not availableNot Applicable

Note: The high structural homology between the SH2 domains of STAT1 and STAT3 suggests a potential for cross-reactivity of GpYLPQTV-based probes.[1] For STAT4, a different peptide sequence was utilized to achieve high-affinity binding, indicating that this compound may not be an optimal probe for this particular STAT protein.[3][4]

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a general procedure for a competitive fluorescence polarization assay to determine the binding of an inhibitor to a STAT protein using this compound as the fluorescent probe.

Materials:

  • Purified, recombinant STAT protein (e.g., STAT3)

  • This compound fluorescent peptide probe

  • Assay Buffer (e.g., 100 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (inhibitors)

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the STAT protein in assay buffer.

    • Prepare a stock solution of the this compound probe in assay buffer. The final concentration in the assay should be below the Kd of its interaction with the STAT protein to ensure assay sensitivity.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the STAT protein solution to each well of the microplate.

    • Add the serially diluted test compounds to the wells. Include control wells with buffer only (for background) and STAT protein with no inhibitor (for maximum binding).

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow for inhibitor binding.

  • Probe Addition and Measurement:

    • Add a fixed volume of the this compound probe solution to all wells.

    • Incubate the plate for another period (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background mP value (wells with probe only) from all other readings.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value of the inhibitor.

FP_Workflow Fluorescence Polarization Assay Workflow Start Start Reagent_Prep 1. Prepare Reagents (STAT Protein, Probe, Inhibitors) Start->Reagent_Prep Plate_Setup 2. Add STAT Protein and Inhibitor to Microplate Reagent_Prep->Plate_Setup Incubation1 3. Incubate for Inhibitor Binding Plate_Setup->Incubation1 Probe_Addition 4. Add Fluorescent Probe Incubation1->Probe_Addition Incubation2 5. Incubate to Reach Equilibrium Probe_Addition->Incubation2 Measurement 6. Measure Fluorescence Polarization (mP) Incubation2->Measurement Data_Analysis 7. Analyze Data (Calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the experimental workflow for a fluorescence polarization assay.

Discussion and Recommendations

The available data indicates that this compound is a high-affinity probe for STAT3. However, the lack of comprehensive cross-reactivity data for other STAT family members necessitates careful consideration when interpreting results, especially when studying complex biological systems where multiple STAT proteins may be active.

Key Considerations for Researchers:

  • Potential for STAT1 Cross-reactivity: Given the high sequence homology between the SH2 domains of STAT1 and STAT3, it is plausible that this compound exhibits some degree of binding to STAT1. Researchers should exercise caution when using this probe in contexts where both STAT1 and STAT3 are active.

  • Validation with Orthogonal Assays: To confirm the specificity of any observed effects, it is advisable to use orthogonal assays, such as Western blotting for phosphorylated STAT proteins or co-immunoprecipitation, to validate the findings from FP assays.

  • Characterization for Other STATs: For studies focused on STAT proteins other than STAT3, it is recommended to empirically determine the binding affinity of this compound to the specific STAT protein of interest or to utilize a probe specifically designed for that protein, as was done for STAT4.[3][4]

References

Comparative Analysis of 5-FAM-GpYLPQTV-NH2 and Unlabeled GpYLPQTV in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2, and its unlabeled counterpart, GpYLPQTV, for use in competition assays. The primary focus is to evaluate whether the addition of the 5-carboxyfluorescein (5-FAM) label significantly alters the peptide's binding affinity to its target, a critical consideration for researchers developing and validating binding assays. The GpYLPQTV peptide sequence is derived from the gp130 receptor and is known to bind with high affinity to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Competition assays are fundamental in drug discovery and molecular interaction studies to determine the binding affinity of unlabeled compounds by measuring their ability to displace a labeled probe from its target.[3][4] In this context, this compound serves as the fluorescent probe, while unlabeled GpYLPQTV acts as the competitor. An ideal fluorescent probe should retain a binding affinity comparable to its unlabeled version.

Quantitative Data Summary

The performance of this compound as a tracer and the inhibitory potency of unlabeled GpYLPQTV are typically evaluated using a fluorescence polarization (FP) assay.[1] The key parameters are the dissociation constant (Kd) for the labeled peptide, which indicates its affinity for the target, and the half-maximal inhibitory concentration (IC50) for the unlabeled peptide, which represents the concentration required to displace 50% of the bound labeled peptide.[3]

ParameterPeptideValue (nM)Target ProteinAssay Type
Kd This compound~150STAT3 SH2 DomainFluorescence Polarization
IC50 GpYLPQTV-NH2Varies (Typically in the nM range)STAT3 SH2 DomainFP Competition Assay

Note: The IC50 value is dependent on the concentrations of the fluorescent probe and the target protein used in the assay.[3][5][6] The Kd value for the unlabeled peptide can be derived from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the labeled peptide is known.

The similarity between the reported Kd of the labeled peptide and the expected IC50 of the unlabeled peptide suggests that the 5-FAM modification does not substantially hinder the interaction with the STAT3 SH2 domain, validating its use as a reliable probe in high-throughput screening.[1][7]

Experimental Protocols

A fluorescence polarization (FP)-based competitive binding assay is the standard method for this comparison.[3][5][6] FP measures the change in the tumbling rate of the fluorescently labeled peptide upon binding to a larger protein. A small, free-tumbling labeled peptide has a low polarization value, while a large, slow-tumbling protein-peptide complex has a high polarization value.

Protocol: Fluorescence Polarization Competition Assay

Objective: To determine the IC50 of unlabeled GpYLPQTV by competing against the binding of this compound to the STAT3 protein.

Materials:

  • Recombinant STAT3 protein

  • This compound (Fluorescent Tracer)

  • Unlabeled GpYLPQTV-NH2 (Competitor)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4)[8]

  • 384-well, non-binding black plates[9]

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent tracer (this compound) in the assay buffer. The final concentration should be optimized but is typically kept low (e.g., 10-25 nM) to ensure that it is below the Kd for the interaction.[3][8]

    • Prepare a stock solution of the target protein (STAT3). The concentration should be optimized to yield a significant polarization window (typically 50-75% of maximum binding).[3]

    • Prepare a serial dilution series of the unlabeled competitor (GpYLPQTV) in assay buffer, covering a wide concentration range (e.g., from pM to µM).

  • Assay Setup (384-well plate):

    • Control Wells:

      • Blank: Assay buffer only.

      • Free Tracer Control (0% Inhibition): Add the fluorescent tracer and assay buffer. This measures the polarization of the unbound tracer.

      • Maximum Binding Control (100% Binding): Add the fluorescent tracer, target protein, and assay buffer (or DMSO vehicle if compounds are in DMSO). This measures the polarization of the fully bound tracer.

    • Competition Wells:

      • Add a fixed concentration of the target protein to each well.

      • Add the serially diluted unlabeled competitor peptide to the respective wells.

      • Add a fixed concentration of the fluorescent tracer to all wells.

  • Incubation:

    • Mix the plate gently (e.g., by centrifugation for 2 min at low speed).[8]

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[1]

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. Excitation and emission wavelengths for 5-FAM are typically ~485 nm and ~535 nm, respectively.

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Plot the mP values against the logarithm of the unlabeled competitor concentration.

    • Fit the resulting dose-response curve using a sigmoidal model (e.g., four-parameter logistic regression) to determine the IC50 value.[10]

Visualizations

Competitive Binding Principle

The diagram below illustrates the fundamental principle of the competition assay, where the unlabeled peptide competes with the fluorescently labeled peptide for binding to the target protein's active site.

G cluster_0 Reaction Environment Target Target Protein (STAT3) Complex_Labeled Fluorescent Complex (High Polarization) Target->Complex_Labeled Forms Complex_Unlabeled Non-Fluorescent Complex (Low Polarization) Target->Complex_Unlabeled Forms Labeled Labeled Peptide (this compound) Labeled->Target Binds Unlabeled Unlabeled Peptide (GpYLPQTV) Unlabeled->Target Competes

Caption: Competitive binding of labeled and unlabeled peptides to the target protein.

Experimental Workflow

This flowchart outlines the key steps involved in executing the fluorescence polarization competition assay.

G A Prepare Reagents: - Serial Dilution of Unlabeled Peptide - Fixed Conc. of Labeled Peptide - Fixed Conc. of Target Protein B Dispense Reagents into 384-Well Plate (Controls + Competition Wells) A->B C Incubate to Reach Equilibrium (e.g., 30-60 min at RT) B->C D Measure Fluorescence Polarization (mP) with a Plate Reader C->D E Plot mP vs. log[Unlabeled Peptide] D->E F Fit Dose-Response Curve & Determine IC50 E->F

Caption: Workflow for a fluorescence polarization (FP) competition assay.

References

FRET-Based Assays: A Viable Alternative to 5-FAM-GpYLPQTV-NH2 FP Assays for Studying Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating protein-protein interactions, particularly those involving SH2 domains like in STAT3, the 5-FAM-GpYLPQTV-NH2 Fluorescence Polarization (FP) assay is a well-established method. However, Förster Resonance Energy Transfer (FRET)-based assays have emerged as a powerful and versatile alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The core principle of the this compound FP assay lies in monitoring the change in the rotational speed of a fluorescently labeled peptide (this compound) when it binds to a larger protein, such as the STAT3 SH2 domain.[1][2][3] This binding event slows down the peptide's tumbling in solution, resulting in a higher fluorescence polarization value. Conversely, in a FRET-based assay for a similar target, the interaction of two molecules brings a donor and an acceptor fluorophore into close proximity, leading to a transfer of energy and a measurable change in the fluorescence signal.[4][5][6]

Comparative Analysis: FRET vs. FP Assays

While both FRET and FP are homogeneous, in-solution assays, they possess distinct advantages and limitations that make them suitable for different applications.[7][8][9] The choice between the two often depends on factors such as the specific biological system, the availability of reagents, and the desired experimental throughput.

A direct quantitative comparison of a FRET-based assay (specifically, a Z'-LYTE™ assay) and an FP-based assay (an IMAP® Progressive Binding System) for a serine/threonine kinase highlights key performance differences that are broadly applicable to other enzyme systems.[7]

Performance MetricFRET Assay (Z'-LYTE™)FP Assay (IMAP®)Reference
Principle Proteolytic cleavage of a FRET-peptide post-phosphorylationBinding of a fluorescently labeled phosphopeptide to nanoparticles[7]
Signal Direction Signal decrease upon cleavageSignal increase upon binding[7]
Required % Phosphorylation >50% for robust signal~18% for robust signal[7]
Enzyme Consumption 100-fold higherLower[7]
ATP Concentration µM to mM range<100 µM[7]
Peptide Concentration Limiting at ~2 µMLimiting at ~200 nM[7]
Signal Development Time ~60 minutes~30 minutes[7]
Plates Processed in 24h ~120~180[7]
Z' Factor 0.660.80[7]
Signal Window 11.520.1[7]

Signaling Pathways and Experimental Workflows

To visualize the operational principles of both assay types, the following diagrams illustrate the experimental workflows.

FRET_Assay_Workflow FRET-Based Assay Workflow for STAT3 Phosphorylation cluster_preparation Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_readout Data Acquisition STAT3 STAT3 Protein Reaction_Mix Incubate STAT3, Kinase, ATP +/- Inhibitor STAT3->Reaction_Mix Kinase Upstream Kinase (e.g., JAK2) Kinase->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix Antibody_Donor Anti-STAT3 Ab (Donor Labeled) Detection_Mix Add Labeled Antibodies Antibody_Donor->Detection_Mix Antibody_Acceptor Anti-pSTAT3 Ab (Acceptor Labeled) Antibody_Acceptor->Detection_Mix Phosphorylation STAT3 Phosphorylation Reaction_Mix->Phosphorylation Phosphorylation occurs Lysis Cell Lysis (if cell-based) Phosphorylation->Lysis (optional) Phosphorylation->Detection_Mix Lysis->Detection_Mix FRET_Signal FRET Signal Generation Detection_Mix->FRET_Signal Binding brings fluorophores close Plate_Reader Read on TR-FRET Plate Reader FRET_Signal->Plate_Reader Analysis Calculate FRET Ratio Plate_Reader->Analysis

FRET-based assay workflow for STAT3 phosphorylation.

FP_Assay_Workflow This compound FP Assay Workflow for STAT3 SH2 Domain cluster_preparation Assay Preparation cluster_reaction Binding Reaction cluster_readout Data Acquisition STAT3_SH2 STAT3 SH2 Domain Reaction_Mix Incubate STAT3 SH2, FAM-Peptide +/- Inhibitor STAT3_SH2->Reaction_Mix FAM_Peptide This compound FAM_Peptide->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix Binding Peptide Binds to SH2 Domain Reaction_Mix->Binding No inhibitor No_Binding Inhibitor Prevents Binding Reaction_Mix->No_Binding Inhibitor present High_FP High Polarization (Binding) Binding->High_FP Low_FP Low Polarization (No Binding) No_Binding->Low_FP Plate_Reader Read Fluorescence Polarization High_FP->Plate_Reader Low_FP->Plate_Reader

This compound FP assay workflow.

Experimental Protocols

FRET-Based Assay for STAT3 Phosphorylation (HTRF® Protocol)

This protocol is adapted from the principles of the HTRF® Phospho-STAT3 (Tyr705) assay.[7][10]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa or A431) in a 96-well or 384-well plate and culture overnight.

  • If necessary, starve cells in serum-free media.

  • Add test compounds (potential inhibitors) at various concentrations and incubate for the desired time (e.g., 1 hour).

  • Stimulate the STAT3 pathway by adding an agonist (e.g., IFNα or EGF) and incubate for a predetermined optimal time (e.g., 30 minutes).

2. Cell Lysis:

  • Remove the cell culture medium.

  • Add 50 µL of 1X supplemented lysis buffer to each well.

  • Incubate for 30 minutes at room temperature with gentle shaking.

3. Detection:

  • Transfer 16 µL of the cell lysate to a low-volume 384-well white plate.

  • Prepare a detection reagent mix by combining the Europium cryptate-labeled anti-STAT3 antibody and the d2-labeled anti-phospho-STAT3 (Tyr705) antibody in the detection buffer.

  • Add 4 µL of the detection reagent mix to each well containing the lysate.

  • Seal the plate and incubate at room temperature for at least 4 hours, or overnight.

4. Data Acquisition:

  • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

This compound FP Assay for STAT3 SH2 Domain Inhibition

This protocol is a generalized procedure for a competitive FP assay to identify inhibitors of the STAT3 SH2 domain.[1][11][12][13]

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.1% bovine gamma globulin).

  • Reconstitute recombinant human STAT3 protein to a working concentration (e.g., 200 nM).

  • Reconstitute the this compound peptide to a working concentration (e.g., 10 nM).

  • Prepare serial dilutions of the test compounds in the assay buffer.

2. Assay Procedure:

  • In a black, low-volume 384-well plate, add the test compound dilutions.

  • Add the STAT3 protein to all wells except for the "no protein" control wells.

  • Add the this compound peptide to all wells.

  • The final volume in each well should be consistent (e.g., 20 µL).

  • Include controls for no inhibition (protein + peptide + vehicle) and no binding (peptide + vehicle).

3. Incubation:

  • Seal the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

4. Data Acquisition:

  • Read the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~530 nm.

  • The instrument will measure the parallel and perpendicular fluorescence intensities to calculate the millipolarization (mP) values.

Conclusion

Both FRET-based assays and the this compound FP assay are robust platforms for studying protein-protein interactions and for high-throughput screening of inhibitors. The FP assay is often simpler to set up, requiring only one labeled molecule, and can be more cost-effective in terms of reagent consumption, particularly the enzyme.[7] However, FRET assays, especially TR-FRET variants like HTRF® and LANCE®, can offer a larger signal window and are less susceptible to interference from fluorescent compounds, a common issue in HTS campaigns.[8][14] The choice of assay will ultimately depend on the specific experimental goals, the nature of the target interaction, and the available resources. For endpoint assays focused on direct binding inhibition, the this compound FP assay is an excellent choice. For cell-based pathway analysis or when compound interference is a concern, a TR-FRET assay may provide more reliable and sensitive results.

References

A Comparative Guide to STAT3 Inhibition: The Research Tool 5-FAM-GpYLPQTV-NH2 versus the Small Molecule Inhibitor Stattic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the STAT3 signaling pathway, a clear understanding of the available tools is paramount. This guide provides a detailed comparison of 5-FAM-GpYLPQTV-NH2, a fluorescent peptide probe, and Stattic, a widely used small molecule inhibitor of STAT3. While both are pivotal in studying STAT3 function, they serve distinct roles in the laboratory.

This comparison outlines their respective mechanisms of action, provides quantitative performance data, and details key experimental protocols for their use.

At a Glance: Key Differences and Applications

The fundamental distinction lies in their application: this compound is a reagent used to identify and characterize STAT3 inhibitors, while Stattic is an inhibitor itself, used to probe the biological consequences of STAT3 pathway disruption.

FeatureThis compoundStattic
Primary Function Fluorescent probe for STAT3 SH2 domainSmall molecule inhibitor of STAT3
Mechanism of Action Binds to the SH2 domain of STAT3, providing a baseline signal in Fluorescence Polarization (FP) assays.Binds to the SH2 domain of STAT3, preventing activation, dimerization, and nuclear translocation.[1]
Primary Application In vitro screening and characterization of STAT3 SH2 domain inhibitors via FP assays.In vitro and in vivo studies to investigate the biological roles of STAT3 and as a potential therapeutic agent.
Output Enables the determination of binding affinity (e.g., IC50, Ki) of potential inhibitors.Induces biological effects such as apoptosis and inhibition of cell proliferation in STAT3-dependent cell lines.[2]

Quantitative Performance Data

Quantitative data is crucial for evaluating the efficacy and selectivity of STAT3 inhibitors like Stattic. The following tables summarize key performance metrics for Stattic.

Inhibitory Potency of Stattic
Assay TypeParameterValueReference
Cell-free (Fluorescence Polarization)IC505.1 µM[3][4]
Cell-based (UM-SCC-17B cells)IC502.562 ± 0.409 µM[2][5]
Cell-based (OSC-19 cells)IC503.481 ± 0.953 µM[2][5]
Cell-based (Cal33 cells)IC502.282 ± 0.423 µM[2][5]
Cell-based (UM-SCC-22B cells)IC502.648 ± 0.542 µM[2][5]
Selectivity Profile of Stattic

Stattic has been reported to be highly selective for STAT3 over other STAT family members, particularly STAT1.[3][4] It also shows weak to no inhibitory activity against other signaling proteins like c-Myc/Max, Jun/Jun, and Lck.[2]

Note: While widely cited as an SH2 domain inhibitor, at least one study utilizing a fluorescence polarization assay reported that Stattic, at concentrations up to 600µM, did not disrupt the binding of a fluorescein-labeled peptide to the STAT3 SH2 domain.[6] This highlights the importance of employing multiple orthogonal assays to validate the mechanism of action of any inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the STAT3 signaling pathway and the experimental workflows used to study its inhibition is essential for a comprehensive understanding.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Stattic Stattic Stattic->STAT3_inactive Inhibition of SH2 domain Gene_Expression Target Gene Expression (e.g., proliferation, survival) DNA->Gene_Expression 6. Transcription

FP_Assay_Workflow cluster_components Assay Components cluster_process Assay Steps STAT3_protein Recombinant STAT3 Protein Incubation Incubate components in microplate wells STAT3_protein->Incubation FAM_peptide This compound (Fluorescent Probe) FAM_peptide->Incubation Inhibitor Test Inhibitor (e.g., Stattic) Inhibitor->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Calculate IC50/Ki Measurement->Analysis

Western_Blot_Workflow Cell_Culture 1. Culture cells and treat with Stattic Lysis 2. Lyse cells to extract proteins Cell_Culture->Lysis Quantification 3. Quantify protein concentration Lysis->Quantification SDS_PAGE 4. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Incubate with primary antibody (anti-p-STAT3 / anti-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect signal using ECL Secondary_Ab->Detection

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT3 Inhibition

This assay measures the displacement of the fluorescent probe this compound from the STAT3 SH2 domain by a test compound.

Materials and Reagents:

  • Recombinant human STAT3 protein

  • This compound (fluorescent peptide probe)

  • Test inhibitor (e.g., Stattic)

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40)

  • DMSO (for dissolving compounds)

  • Black, low-volume 96- or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In the wells of the microplate, add the assay buffer.

  • Add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no STAT3 protein).

  • Add the recombinant STAT3 protein to all wells except the negative control.

  • Add the this compound probe to all wells. The final concentration of the probe should be low (e.g., 10 nM) to ensure that it is mostly bound to the STAT3 protein in the absence of an inhibitor.

  • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the degree of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to determine the effect of Stattic on the phosphorylation status of STAT3 in cells.

Materials and Reagents:

  • Cell culture reagents

  • Stattic

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of Stattic for a specified time. Include a vehicle control (e.g., DMSO).

  • If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-STAT3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of Stattic on cell viability and proliferation.[7][8][9][10]

Materials and Reagents:

  • Cell culture reagents

  • Stattic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Treat the cells with a range of concentrations of Stattic. Include a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for a few minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

In the study of STAT3 signaling, both this compound and Stattic are invaluable tools, each with a specific and complementary role. This compound is the benchmark reagent for identifying and quantifying the activity of potential STAT3 SH2 domain inhibitors in a high-throughput, in vitro setting. Stattic, as a well-characterized inhibitor, serves as a crucial pharmacological tool to dissect the cellular and in vivo functions of STAT3. For researchers in this field, a comprehensive approach that utilizes fluorescent probes like this compound for initial screening and validation, followed by the use of well-validated inhibitors like Stattic in cellular and animal models, will provide the most robust and reliable insights into the complex biology of STAT3.

References

Validating STAT3 Inhibition: A Comparative Guide to ELISA and Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its persistent activation is linked to various cancers, making it a significant target for therapeutic intervention.[1][3] Validating the efficacy of potential STAT3 inhibitors requires robust and reliable assays. This guide provides an objective comparison of two widely used methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Fluorescence Polarization (FP) assay, offering experimental insights to aid in the selection of the most appropriate technique for your research needs.

The STAT3 Signaling Pathway: A Target for Inhibition

In its inactive state, STAT3 resides in the cytoplasm.[4] Upon stimulation by cytokines (like IL-6) and growth factors, cell surface receptors activate Janus kinases (JAKs).[1][5] These kinases then phosphorylate STAT3 at a key tyrosine residue (Tyr705).[6][7] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of another.[1] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes that regulate critical cell functions.[2][4] Inhibitors can be designed to target different domains of STAT3, primarily the SH2 domain to prevent dimerization or the DNA-binding domain (DBD) to block its transcriptional activity.[3][8]

STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation (Y705) pSTAT3_mono pSTAT3 STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Inhibitor_SH2 SH2 Domain Inhibitor Inhibitor_SH2->STAT3_dimer Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Activation Inhibitor_DBD DBD Inhibitor Inhibitor_DBD->DNA Inhibitor Validation Workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Characterization cluster_classification Inhibitor Classification Library Compound Library HTS High-Throughput Screen (e.g., FP Assay for SH2 Domain) Hits Primary Hits HTS->Hits ELISA_DBD DNA-Binding ELISA Hits->ELISA_DBD ELISA_SH2 Dimerization ELISA Hits->ELISA_SH2 IC50 IC50 Determination ELISA_DBD->IC50 DBD_Inhibitor DBD Inhibitor ELISA_DBD->DBD_Inhibitor Active ELISA_SH2->IC50 Cell_Assay Cell-Based Assays (pSTAT3 Levels, Gene Expression) IC50->Cell_Assay Lead_Compound Lead Compound Cell_Assay->Lead_Compound Confirmed Activity SH2_Inhibitor SH2 Domain Inhibitor

References

Safety Operating Guide

Navigating the Disposal of 5-FAM-GpYLPQTV-NH2: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

The primary principle in handling waste of unknown toxicity is to treat it as hazardous until proven otherwise. This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on local, state, and national regulations.[1] Always handle 5-FAM-GpYLPQTV-NH2 in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential to prevent skin contact.

In case of accidental contact, rinse the affected skin with plenty of water.[1] If eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the "cradle-to-grave" approach for hazardous waste management, where the waste is tracked from its generation to its final disposal.

Step 1: Waste Characterization

Since the specific hazards of this compound are not fully documented, it should be treated as a hazardous chemical waste. This is a prudent approach for any research chemical without a detailed SDS. Do not dispose of this material down the drain or in regular trash.[2][3] Evaporation of the chemical, even in a fume hood, is not a permissible disposal method.[2][3]

Step 2: Waste Collection and Segregation

  • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container made of compatible material (plastic is often preferred).[4]

  • Solid Waste: Any solid this compound or materials contaminated with it (e.g., pipette tips, gloves, weighing paper) should be collected in a separate, clearly labeled, puncture-resistant container.[5][6]

  • Segregation: Store this waste separately from other chemical waste streams to avoid inadvertent reactions. Specifically, keep it away from acids, bases, and oxidizing agents.[2][6]

Step 3: Labeling and Container Management

Properly label the waste container with a "Hazardous Waste" tag provided by your EHS department. The label must include:

  • The full chemical name: "this compound"

  • The date when waste was first added to the container.

  • The specific hazards if known (in this case, "Caution: Research Chemical, Hazards Not Fully Characterized" is appropriate).

  • The name of the principal investigator and the laboratory location.

Keep the waste container securely closed at all times, except when adding waste.[2][4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][4][5] This area must be at or near the point of generation and under the control of the laboratory personnel. Do not move the waste to another room for storage.[4]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS office to schedule a pickup.[2][4] Do not attempt to dispose of the chemical waste yourself. Trained hazardous waste professionals will transport it to a licensed disposal facility.[7]

Step 6: Decontamination of Empty Containers

If the original reagent container is to be disposed of, it must be triple-rinsed with a suitable solvent (such as water or an appropriate buffer).[3][8] The rinsate from this cleaning process must be collected and treated as hazardous waste.[8] After rinsing, deface the original label before disposing of the empty container in the regular trash or recycling, as per your institution's policy.[3]

Waste Stream Characteristics

For clarity, the following table summarizes the key distinctions and handling requirements for different laboratory waste streams.

Waste CategoryDescriptionKey Disposal Requirements
Hazardous Chemical Waste Waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Includes research chemicals with unknown hazards.Collect in labeled, sealed containers; Store in SAA; Arrange for EHS pickup.[4]
Non-Hazardous Aqueous Waste Dilute, non-toxic aqueous solutions that are biodegradable and will not interfere with sewage treatment.May be eligible for drain disposal with copious amounts of water, pending EHS approval.[2]
Contaminated Solid Waste Items like gloves, pipette tips, and paper towels contaminated with hazardous chemicals.Collect in a separate, lined, puncture-resistant container; Label as hazardous waste.[5]
Empty Containers Original containers that held hazardous chemicals.Must be triple-rinsed, with rinsate collected as hazardous waste, before disposal.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Waste Generation (Solid or Liquid this compound) B Characterize as Hazardous Waste A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Storage Limit Reached? E->F F->E No G Contact Environmental Health & Safety (EHS) for Pickup F->G Yes H EHS Personnel Collects Waste G->H I Transport to Central Hazardous Waste Facility H->I J Final Disposal at Licensed Facility I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-FAM-GpYLPQTV-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of the fluorescently labeled peptide, 5-FAM-GpYLPQTV-NH2. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should always precede the handling of any chemical. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryItemStandardPurpose
Eye Protection Safety GogglesANSI Z87.1Protects eyes from potential splashes of the peptide solution.[1][2][3]
Hand Protection Nitrile GlovesASTM D6319Provides a barrier against skin contact with the chemical.[1][2][3][4] Check for tears before use.[4]
Body Protection Laboratory Coat---Protects skin and personal clothing from contamination.[1][2][3]
Respiratory Fume Hood---Recommended when handling the powdered form to avoid inhalation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound, from receiving to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored under controlled temperature conditions. For long-term storage, -80°C is recommended, while for shorter periods, -20°C is suitable.[5]

  • All storage locations must be clearly labeled with the compound's identity and associated hazards.

2. Preparation of Stock Solutions:

  • All handling of the powdered form of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Wear all prescribed PPE as detailed in the table above.

  • Use a calibrated balance to weigh the desired amount of the peptide.

  • Slowly add the appropriate solvent to the peptide to avoid splashing. Consult the product datasheet for recommended solvents.

  • Ensure the container is securely capped and vortex or sonicate as needed to ensure complete dissolution.

  • Label the stock solution container clearly with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When diluting the stock solution or adding it to an experimental setup, always wear the appropriate PPE.

  • Work in a well-ventilated area.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. Fluorescent compounds are often categorized as hazardous waste.[6][7]

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing the fluorescent peptide should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]

  • Collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly with an appropriate decontaminating solution.[1]

3. Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Waste_Collection Waste Collection (Segregated) Experiment->Waste_Collection EHS_Disposal EHS Disposal Waste_Collection->EHS_Disposal Spill_Management Spill Management Spill_Management->Waste_Collection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.